Product packaging for Furazolidone-d4(Cat. No.:CAS No. 1217222-76-8)

Furazolidone-d4

Cat. No.: B565170
CAS No.: 1217222-76-8
M. Wt: 229.18 g/mol
InChI Key: PLHJDBGFXBMTGZ-QIBFQDEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furazolidone is a member of the class of oxazolidines that is 1,3-oxazolidin-2-one in which the hydrogen attached to the nitrogen is replaced by an N-{[(5-nitro-2-furyl)methylene]amino} group. It has antibacterial and antiprotozoal properties, and is used in the treatment of giardiasis and cholera. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor, an antitrichomonal drug, an antiinfective agent and an antibacterial drug. It is a member of oxazolidines and a nitrofuran antibiotic.
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.
Furazolidone can cause cancer according to The Environmental Protection Agency (EPA).
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O5 B565170 Furazolidone-d4 CAS No. 1217222-76-8

Properties

IUPAC Name

4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJDBGFXBMTGZ-QIBFQDEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675914
Record name 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217222-76-8
Record name 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217222-76-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Furazolidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Furazolidone-d4, a deuterated internal standard crucial for the accurate quantification of the veterinary drug Furazolidone in various matrices. The guide details the multi-step synthetic pathway, including isotopic labeling strategies, and presents key quantitative data and detailed experimental protocols.

Introduction to Furazolidone and its Deuterated Analog

Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoal infections.[1] Due to concerns over its potential carcinogenicity, its use in food-producing animals has been banned in many countries. Regulatory monitoring of Furazolidone residues in food products is therefore essential. The primary metabolite of Furazolidone, and the marker residue for its illegal use, is 3-amino-2-oxazolidinone (AOZ).[1][2]

Accurate quantification of Furazolidone and its metabolite AOZ in complex matrices like animal tissues requires the use of a stable isotope-labeled internal standard. This compound, in which four hydrogen atoms on the oxazolidinone ring are replaced with deuterium, is the ideal internal standard for mass spectrometry-based analytical methods.[3] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis, leading to improved accuracy and precision. The IUPAC name for this compound is 4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial preparation of a deuterated precursor, 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4), followed by a condensation reaction with a 5-nitrofurfural derivative.

Synthesis of 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4)

The synthetic route to the key deuterated intermediate, AOZ-d4, begins with deuterated starting materials to introduce the deuterium atoms into the oxazolidinone ring.

Logical Workflow for the Synthesis of AOZ-d4

A Deuterated Acetic Acid B Deuterated Bromoacetic Acid A->B Bromination C Deuterated Benzyl Bromoacetate B->C Esterification D Deuterated Bromoethanol C->D Reduction (NaBD4) E Deuterated 2-Hydroxyethylhydrazine D->E Hydrazinolysis F 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4) E->F Cyclization

Caption: Synthetic pathway for 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4).

Experimental Protocol:

A detailed experimental protocol for the synthesis of AOZ-d4 can be adapted from methodologies described for similar deuterated compounds. The following is a representative procedure:

Step 1: Synthesis of Deuterated Bromoacetic Acid

  • To deuterated acetic acid (CH3COOD-d4), add trifluoroacetic anhydride (TFAA) and bromine.

  • Allow the reaction to proceed at room temperature for approximately 16 hours.

  • Quench the reaction with deuterium oxide (D2O) and evaporate to dryness to obtain deuterated bromoacetic acid.

Step 2: Synthesis of Deuterated Benzyl Bromoacetate

  • React the deuterated bromoacetic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

  • After the initial reaction, add benzyl alcohol and continue the reaction at room temperature.

  • Quench the reaction with D2O to yield deuterated benzyl bromoacetate.

Step 3: Synthesis of Deuterated Bromoethanol

  • Dissolve sodium borodeuteride (NaBD4) in anhydrous tetrahydrofuran (THF).

  • Add the deuterated benzyl bromoacetate dropwise to the NaBD4 solution.

  • Allow the reduction to proceed at room temperature.

  • Evaporate the solvent to obtain deuterated bromoethanol.

Step 4: Synthesis of Deuterated 2-Hydroxyethylhydrazine

  • Dissolve hydrazine hydrate in dehydrated ethanol.

  • Add sodium hydroxide and stir the mixture.

  • Add the deuterated bromoethanol and allow the reaction to proceed to obtain deuterated 2-hydroxyethylhydrazine.

Step 5: Synthesis of 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4)

  • React the deuterated 2-hydroxyethylhydrazine with dimethyl carbonate in the presence of a base to induce cyclization.

  • The resulting product is 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4).

Condensation to form this compound

The final step in the synthesis is the condensation of the deuterated intermediate, AOZ-d4, with a 5-nitrofurfural derivative, typically 5-nitrofurfural diacetate.

Reaction Scheme for the Final Condensation Step

A 4,4,5,5-tetradeuterio- 3-amino-2-oxazolidinone (AOZ-d4) C This compound A->C B 5-Nitrofurfural Diacetate B->C Acidic Conditions A This compound Sample B High-Resolution Mass Spectrometry (HRMS) A->B C Mass Spectrum Acquisition B->C D Isotopologue Peak Intensity Measurement C->D E Calculation of Isotopic Purity D->E

References

The Role of Furazolidone-d4 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Furazolidone-d4 in analytical research. Furazolidone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about its carcinogenicity and the potential for antimicrobial resistance. Consequently, highly sensitive and accurate analytical methods are required to monitor for its illegal use. This guide details the use of its deuterated analog, this compound, as an indispensable tool for the precise quantification of furazolidone residues in various matrices.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

This compound is a stable, isotopically labeled version of Furazolidone, where four hydrogen atoms have been replaced by deuterium. Its primary and most crucial role in research is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] The use of a deuterated internal standard is a cornerstone of the isotope dilution technique, which is considered the gold standard for quantitative mass spectrometry.

The rationale for using this compound as an internal standard lies in its chemical and physical properties, which are nearly identical to the non-labeled analyte, Furazolidone. It exhibits similar extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the correction of variations in sample preparation and instrumental analysis, leading to highly accurate and precise quantification.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of Furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), using this compound or its metabolite analog (AOZ-d4) as an internal standard.

Table 1: Performance of LC-MS/MS Methods for Furazolidone Metabolite (AOZ) Analysis

MatrixMethodInternal StandardLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Porcine Tissuethermospray LC-MSNot specified1 µg/kg--
MeatLC-MS/MSAOZ-d4--78-103[5]
MeatLC-MS/MSAOZ-d4, AMOZ-d5, AHD-13C3, SEM-13C15N20.013-0.200 µg/kg (CCα)--[2][6]
HoneyLC-MS/MS--0.25 ppb92-103
FeedsHPLC-UV / LC-MSNot specified0.1 mg/kg1 mg/kg-[7]
ShrimpLC-MS/MSNot specified-0.5 ng/g-[8]
PrawnUHPLC-ESI-MSMSIsotope-labeled standards---[3]

Table 2: Mass Spectrometric Parameters for the Analysis of AOZ and AOZ-d4

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
NP-AOZ236134104-
NP-AOZ-d4240134108-

Note: Data for precursor and product ions can vary slightly depending on the specific derivatization agent used and the instrument settings.

Experimental Protocols

The following is a representative, detailed methodology for the determination of the Furazolidone metabolite (AOZ) in animal tissue using this compound (in the form of its derivatized metabolite analog, AOZ-d4) as an internal standard, based on common practices found in the literature.[5][6][8]

Materials and Reagents
  • Standards: Furazolidone, 3-amino-2-oxazolidinone (AOZ), and 3-amino-2-oxazolidinone-d4 (AOZ-d4).

  • Solvents: Methanol (HPLC grade), Acetonitrile (LC-MS grade), Ethyl acetate (HPLC grade), Water (LC-MS grade).

  • Reagents: Hydrochloric acid (HCl), Potassium phosphate dibasic (K2HPO4), Sodium hydroxide (NaOH), 2-nitrobenzaldehyde (2-NBA), Ammonium acetate.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol.

  • Working Standard Solutions (e.g., 1 µg/mL): Prepare intermediate and working standard solutions by diluting the stock solutions with a suitable solvent, such as methanol or a mobile phase constituent.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare the internal standard spiking solution of AOZ-d4 at a concentration appropriate for the expected analyte levels in the samples.

Sample Preparation (Tissue)
  • Homogenization: Homogenize approximately 2 g of the tissue sample.

  • Fortification: Spike the sample with a known amount of the AOZ-d4 internal standard solution.

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.125 M HCl to the sample.

    • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

    • Incubate the mixture overnight (approximately 16 hours) at 37°C to release the protein-bound metabolites and derivatize them with 2-NBA.

  • pH Adjustment: Cool the sample to room temperature and adjust the pH to 7.5 with 1 M K2HPO4 and 1 M NaOH.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction step.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both the analyte (derivatized AOZ) and the internal standard (derivatized AOZ-d4) for quantification and confirmation.

Visualizations

Analytical Workflow

analytical_workflow Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with this compound (IS) Homogenization->Spiking Hydrolysis Acid Hydrolysis & Derivatization Spiking->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MSMS MS/MS Detection (MRM) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification metabolic_pathway Furazolidone Furazolidone ReactiveIntermediates Reactive Nitro Intermediates Furazolidone->ReactiveIntermediates Nitroreductases AOZ_bound Protein-Bound AOZ ReactiveIntermediates->AOZ_bound Covalent Binding to Proteins AOZ_free 3-Amino-2-oxazolidinone (AOZ) AOZ_bound->AOZ_free Acid Hydrolysis (in vitro)

References

An In-depth Technical Guide on the Mechanism of Action of Furazolidone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is prohibited in many countries due to concerns about the carcinogenicity of its residues.[1][2] Regulatory monitoring requires highly accurate and precise analytical methods to detect trace amounts of its residues in complex matrices like animal tissues, eggs, and feed.[1][3] The core of these reliable methods is the use of a stable isotope-labeled internal standard (IS), with Furazolidone-d4 being a prime example for the quantification of furazolidone and its key metabolite, 3-amino-2-oxazolidinone (AOZ).[4] This guide details the mechanism by which this compound functions as an internal standard, outlines a typical experimental protocol, provides essential quantitative data, and illustrates the underlying principles through logical diagrams.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is an application of Isotope Dilution Mass Spectrometry (IDMS), the gold-standard analytical technique for achieving the highest accuracy and precision in quantification. The fundamental principle of IDMS is the use of a stable, isotopically-labeled version of the analyte, which is chemically identical to the native (unlabeled) analyte but has a different mass.[5]

Mechanism of Action as an Internal Standard:

  • Chemical and Physical Equivalence : this compound, where four hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to natural furazolidone.[6] This means it exhibits the same behavior during every stage of the analytical process, including extraction, derivatization, chromatography, and ionization in the mass spectrometer.[7][8]

  • Correction for Analyte Loss : A known quantity of this compound is added ("spiked") into the sample at the very beginning of the workflow.[7] Any physical loss of the target analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard.[8]

  • Compensation for Matrix Effects : Biological samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement. Since this compound co-elutes with the native analyte and has the same ionization efficiency, it experiences the same matrix effects.[5][8]

  • Accurate Quantification : The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio.[5] Quantification is not based on the absolute signal intensity of the analyte, which can vary, but on the ratio of the analyte's signal to the internal standard's signal.[7] This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and reproducible results.[6]

Mandatory Visualizations

The following diagrams illustrate the core concepts of using this compound as an internal standard in a typical analytical workflow.

G Principle of Isotope Dilution using this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Sample (Unknown Analyte Conc.) B Spiking with IS (Known this compound Conc.) A->B C Extraction & Cleanup B->C Analyte & IS experience identical losses D LC Separation (Co-elution) C->D E MS/MS Detection (Separate m/z) D->E F Calculate Peak Area Ratio (Analyte / IS) E->F G Quantify via Calibration Curve (Ratio vs. Concentration) F->G

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

G Metabolic Fate and Analytical Strategy for Furazolidone FZD Furazolidone (Parent Drug) Metabolism In Vivo Metabolism FZD->Metabolism Rapid AOZ_bound Protein-Bound AOZ (Stable Tissue Residue) Metabolism->AOZ_bound Hydrolysis Acid Hydrolysis (Sample Prep) AOZ_bound->Hydrolysis Releases AOZ AOZ_free Free AOZ Metabolite (3-amino-2-oxazolidinone) Hydrolysis->AOZ_free Derivatization Derivatization with 2-Nitrobenzaldehyde (NBA) AOZ_free->Derivatization NPAOZ NPAOZ Derivative (Analyzed by LC-MS/MS) Derivatization->NPAOZ IS AOZ-d4 Internal Standard (Added during prep) IS->Hydrolysis Tracks AOZ through derivatization & analysis

Caption: Furazolidone metabolism and the analytical approach for its marker residue AOZ.

Quantitative Data and Parameters

Accurate detection by tandem mass spectrometry relies on monitoring specific mass transitions from a precursor ion to a product ion. The following tables summarize typical parameters for the analysis of furazolidone's metabolite, AOZ, after derivatization with 2-nitrobenzaldehyde (to form NPAOZ), using its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for NPAOZ Analysis

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Isotope
NPAOZ (from AOZ) 236 134 104 Native

| NPAOZ-d4 (from AOZ-d4) | 240 | 134 | 108 | Deuterated IS |

Note: Specific ions and collision energies may vary slightly based on the instrument and source conditions.[9][10]

Table 2: Typical Method Performance Characteristics

Parameter Typical Value Reference
Limit of Detection (LOD) 0.05 - 0.5 ng/g (µg/kg) [1][11]
Limit of Quantification (LOQ) 0.2 - 1.0 ng/g (µg/kg) [12][13]
Recovery 92% - 105% [11]

| Derivatization Yield | 66% - 74% |[11] |

Experimental Protocol: Determination of AOZ in Tissue

This protocol is a representative example for the determination of the furazolidone marker residue AOZ in animal tissue (e.g., muscle, liver) using AOZ-d4 as the internal standard.

5.1 Materials and Reagents

  • Tissue Sample : Homogenized, frozen at <-20°C.[14][15]

  • Internal Standard : AOZ-d4 stock solution.[4][10]

  • Reagents : Methanol, Ethyl Acetate, Hydrochloric Acid (HCl), Dipotassium Hydrogen Phosphate, 2-nitrobenzaldehyde (NBA) in DMSO.[10]

  • Equipment : Centrifuge, Vortex Mixer, Nitrogen Evaporator, Solid-Phase Extraction (SPE) cartridges, LC-MS/MS system.[11]

5.2 Sample Preparation Procedure

  • Homogenization & Spiking : Weigh 1-2 g of homogenized tissue into a centrifuge tube. Add a precise volume of the AOZ-d4 internal standard solution.[10]

  • Hydrolysis : Add water and 1 M HCl to the sample. This step is crucial to release the protein-bound AOZ metabolites from the tissue matrix.[2][16]

  • Derivatization : Add 2-nitrobenzaldehyde (NBA) solution. Incubate the mixture, typically overnight (16 hours) at 37°C, to form the stable NPAOZ and NPAOZ-d4 derivatives, which are more amenable to chromatographic analysis.[2][11]

  • Neutralization & Extraction : Cool the sample and adjust the pH to ~7.4. Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.[2]

  • Clean-up : Transfer the ethyl acetate layer (supernatant) and evaporate it to dryness under a gentle stream of nitrogen. The residue can be reconstituted and further cleaned using Solid-Phase Extraction (SPE) to remove remaining matrix components.[11][12]

  • Final Reconstitution : Evaporate the final cleaned extract and reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.[13]

5.3 LC-MS/MS Analysis

  • Chromatography : Separation is typically achieved on a C18 reversed-phase column.[9][10] A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is used to separate the NPAOZ derivative from other compounds.[4][9]

  • Mass Spectrometry : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[11] It specifically monitors the transition of the NPAOZ precursor ion to its product ions, and simultaneously does the same for the NPAOZ-d4 internal standard (as detailed in Table 1).

Conclusion

This compound, and more commonly its metabolite standard AOZ-d4, is an indispensable tool for the accurate quantification of furazolidone residues. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By being chemically identical to the analyte, it effectively normalizes for variations in sample preparation, analyte loss, and instrument response.[5][7] This allows laboratories to achieve the low detection limits and high degree of certainty required for regulatory compliance and food safety monitoring. The use of such stable isotope-labeled standards is considered the industry-standard technique for any high-sensitivity, quantitative mass spectrometry application.[5]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Furazolidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical, chemical, and biological characteristics of Furazolidone-d4, a deuterated isotopologue of the synthetic nitrofuran antimicrobial agent, Furazolidone. This guide is intended for professionals in research and development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.

Physicochemical Characteristics

This compound is the deuterium-labeled form of Furazolidone, where four hydrogen atoms on the oxazolidinone ring have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its physical and chemical properties are largely similar to those of its non-deuterated parent compound.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[3]
CAS Number 1217222-76-8[4]
Molecular Formula C₈H₃D₄N₃O₅[4][5]
Molecular Weight 229.18 g/mol [1][4][5]
Appearance Yellow solid / crystalline powder[6][7]
Melting Point Parent compound decomposes at 254-259 °C. Data for the deuterated form is limited.[6][8][9]
Solubility Sparingly soluble in water; soluble in DMSO, dimethylformamide, and formic acid.[10][11][12]
Stability Light sensitive. Crystals may darken under strong light.[6][10]
Storage Conditions Typically stored at -20°C or between 2-8°C.[4][7][11]

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of this compound. While specific spectra for the deuterated analog are proprietary to manufacturers, the data for the parent compound, Furazolidone, serves as a reliable reference.

Table 2: Spectroscopic Data for Furazolidone (Parent Compound)

TechniqueDataSource(s)
UV/Vis (λmax) 365 nm (in DMSO)[10][11]
UV/Vis (λmax) 261, 355 nm[11]
Infrared (IR) Spectra available in the Coblentz Society spectral collection.[6]

Experimental Protocols

Synthesis of Furazolidone

The synthesis of Furazolidone provides a framework for understanding the potential synthesis of its deuterated analog. A common method involves the condensation reaction between 3-amino-2-oxazolidinone (AOZ) and 5-nitro-2-furaldehyde diacetate under acidic conditions.[9][13][14] For this compound, this would necessitate the use of a deuterated precursor, 3-amino-2-oxazolidinone-d4 (AOZ-d4).

G cluster_precursors Precursors cluster_reaction Reaction Conditions cluster_process Process cluster_products Products AOZ_d4 3-Amino-2-oxazolidinone-d4 (AOZ-d4) Condensation Condensation Reaction AOZ_d4->Condensation NFDA 5-Nitro-2-furaldehyde Diacetate NFDA->Condensation Conditions Aqueous HCl Heat (e.g., 65-85°C) Conditions->Condensation FZD_d4 This compound Condensation->FZD_d4

A simplified workflow for the synthesis of this compound.

Methodology:

  • Preparation of Reactants: 3-amino-2-oxazolidinone-d4 is dissolved in water.[13]

  • Acidification: Hydrochloric acid is added to the solution to create an acidic environment (pH < 1).[13][15]

  • Condensation: The solution is heated (e.g., to 65°C), and 5-nitro-2-furaldehyde diacetate is added.[13]

  • Reaction: The temperature is raised and maintained (e.g., 80-86°C) for a set period to allow the condensation reaction and hydrolysis to complete.[9]

  • Isolation: The mixture is cooled, and the resulting this compound precipitate is filtered, washed with water until neutral, and dried.[9][13]

Analytical Method: LC-MS/MS for Residue Analysis

This compound is primarily used as an internal standard for the quantitative analysis of Furazolidone's tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), in biological matrices like meat and seafood.[16][17] The use of a stable isotope-labeled standard is crucial for correcting variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 1. Weigh Tissue Sample (e.g., 1g) Spike 2. Spike with This compound (Internal Std) Sample->Spike Hydrolysis 3. Acid Hydrolysis (Releases bound AOZ) Spike->Hydrolysis Deriv 4. Derivatization with 2-Nitrobenzaldehyde (NBA) Hydrolysis->Deriv Extract 5. Liquid-Liquid or Solid-Phase Extraction (SPE) Deriv->Extract Evap 6. Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Quant Calculate AOZ concentration based on the ratio of NPAOZ to NPAOZ-d4 LCMS->Quant

Workflow for the analysis of Furazolidone metabolite (AOZ) using this compound.

Methodology:

  • Sample Homogenization: A biological sample (e.g., muscle tissue) is weighed and homogenized.[17]

  • Internal Standard Spiking: A known amount of this compound is added to the sample. During hydrolysis, this is converted to AOZ-d4.

  • Hydrolysis: The sample undergoes mild acid hydrolysis (e.g., with HCl) to release the protein-bound AOZ metabolite.[18]

  • Derivatization: The released AOZ and the internal standard AOZ-d4 are derivatized with 2-nitrobenzaldehyde (NBA) to form NPAOZ and NPAOZ-d4, respectively. This step improves chromatographic retention and detection sensitivity.[18]

  • Extraction and Clean-up: The derivatized analytes are extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[17]

  • LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system. The instrument is set to monitor specific precursor-to-product ion transitions for both NPAOZ and NPAOZ-d4.

  • Quantification: The concentration of AOZ in the original sample is calculated by comparing the peak area ratio of the native analyte (NPAOZ) to the labeled internal standard (NPAOZ-d4).[17]

Pharmacology and Biochemistry

The biological activity of this compound is considered identical to that of Furazolidone. The deuterium substitution does not alter its mechanism of action but can sometimes affect its metabolic rate (isotopic effect), a property leveraged in pharmacokinetic studies.[2]

Mechanism of Action

Furazolidone's antimicrobial effect is initiated by the reduction of its 5-nitro group by bacterial nitroreductase enzymes.[19] This process generates reactive cytotoxic intermediates and free radicals.[20][21] These intermediates are believed to bind to and crosslink bacterial DNA, leading to the inhibition of DNA synthesis and, ultimately, cell death.[6][22] This mechanism makes the development of bacterial resistance less common. Additionally, Furazolidone is known to be an inhibitor of monoamine oxidase (MAO).[23][24]

Metabolism

Furazolidone is rapidly and extensively metabolized in the body.[23][25] The primary metabolic pathway begins with the nitro-reduction of the furan ring.[25] A significant portion of the drug's residues becomes covalently bound to tissue macromolecules, particularly proteins.[18][21] The key tissue-bound metabolite, which is stable and often targeted for regulatory monitoring, is 3-amino-2-oxazolidinone (AOZ).[16][25] Detoxification can also occur through conjugation with glutathione.[20][25]

G cluster_activation Bioactivation cluster_targets Cellular Targets & Effects FZD Furazolidone Activation Nitro-Reduction (by bacterial nitroreductases) FZD->Activation Intermediates Reactive Intermediates & Free Radicals Activation->Intermediates DNA Bacterial DNA Intermediates->DNA MAO Monoamine Oxidase (MAO) Intermediates->MAO CellDeath DNA Damage & Cross-linking Cell Death DNA->CellDeath MAOInhibit Enzyme Inhibition MAO->MAOInhibit

Metabolic activation and mechanism of action of Furazolidone.

Safety Information

This compound should be handled with the same precautions as its parent compound. It is intended for research use only.[7][26] Furazolidone is considered a hazardous material, a possible carcinogen, and may cause skin sensitization.[27] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling the compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[27]

References

Furazolidone-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Furazolidone-d4, a deuterated analog of the synthetic nitrofuran antibiotic, Furazolidone. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, relevant biological pathways, and established experimental protocols. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its mass shift from the parent compound, ensuring accurate quantification.

Core Technical Data

The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueCitations
CAS Number 1217222-76-8[1][2][3][4][5][6][7][8]
Molecular Formula C₈H₃D₄N₃O₅[1][3][4][5]
Molecular Weight 229.18 g/mol [1][3][4][5][9]
Synonyms 3-[[(5-Nitro-2-furanyl)methylene]amino]-2-oxazolidinone-d4, Diafuron-d4, Furaxon-d4, Topazone-d4[1][5]
Parent Compound Furazolidone (CAS: 67-45-8)[1]

Mechanism of Action and Signaling Pathways

While this compound is primarily used as a stable isotope-labeled standard, its biological activity is presumed to be identical to that of Furazolidone. The parent compound, Furazolidone, exerts its antimicrobial effects through multiple mechanisms. It is known to interfere with several bacterial enzyme systems.[4] Upon entering microbial cells, the nitro group of Furazolidone is enzymatically reduced by nitroreductases, leading to the formation of reactive intermediates.[5] These intermediates can bind to and induce cross-links in bacterial DNA, leading to mutations and inhibition of DNA replication and transcription, ultimately causing cell death.[3][5]

In eukaryotic cells, Furazolidone has been shown to induce apoptosis. One identified mechanism involves the activation of a reactive oxygen species (ROS)-dependent mitochondrial signaling pathway. This process is characterized by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c, leading to the activation of caspase-9 and caspase-3.[1] Furthermore, Furazolidone has been observed to suppress the PI3K/Akt signaling pathway, a key regulator of cell survival.[1] Furazolidone also acts as an inhibitor of monoamine oxidase (MAO).[2][3]

Furazolidone_Signaling_Pathway Furazolidone-Induced Apoptosis Signaling Pathway Furazolidone Furazolidone ROS ↑ Reactive Oxygen Species (ROS) Furazolidone->ROS PI3K_Akt PI3K/Akt Pathway Furazolidone->PI3K_Akt Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Suppression Suppression PI3K_Akt->Suppression

Caption: Furazolidone-induced apoptosis pathway.

Experimental Protocols

This compound is a critical component in the quantitative analysis of Furazolidone residues in various matrices, particularly in food safety testing. Below are summaries of typical experimental methodologies where this compound serves as an internal standard.

Determination of Furazolidone in Animal-Derived Foods by LC-MS/MS

This method is widely used for the detection of the tissue-bound metabolite of Furazolidone, 3-amino-2-oxazolidinone (AOZ).

  • Sample Preparation and Hydrolysis:

    • Homogenize the animal tissue sample (e.g., muscle, liver).

    • Spike the homogenate with a known concentration of this compound (which metabolizes to AOZ-d4) as an internal standard.

    • Perform acid hydrolysis (e.g., with hydrochloric acid) to release the protein-bound AOZ. This is often carried out overnight at an elevated temperature (e.g., 37°C).

  • Derivatization:

    • The released AOZ and AOZ-d4 are derivatized to a more stable form, typically with 2-nitrobenzaldehyde (2-NBA), to form NP-AOZ and NP-AOZ-d4, respectively.

  • Extraction:

    • Adjust the pH of the solution.

    • Extract the NP-AOZ and NP-AOZ-d4 using an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the analytes using a suitable column (e.g., C18).

    • Detect and quantify NP-AOZ based on the signal ratio to the internal standard, NP-AOZ-d4.

HPLC Method for Furazolidone Analysis

A high-performance liquid chromatography (HPLC) method can be employed for the separation and quantification of Furazolidone, often with greater specificity than UV spectrophotometry.

  • Chromatographic Conditions:

    • Column: Cogent Bidentate C8™, 4µm, 100Å.[10][11]

    • Mobile Phase: A typical mobile phase is a mixture of deionized water and acetonitrile with an acid modifier, such as 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v).[10][11]

    • Flow Rate: 1.0 mL/minute.[10][11]

    • Detection: UV at 367nm.[10][11]

    • Internal Standard: A structurally similar compound like Nitrofurantoin can be used.[10][11]

  • Sample Preparation:

    • Dissolve a known quantity of the sample and the internal standard in the mobile phase.

    • Perform dilutions as necessary to bring the concentration within the calibration range.

Experimental_Workflow General Workflow for Furazolidone Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., Animal Tissue) Spiking 2. Spiking with This compound (Internal Standard) Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis (Release of bound metabolites) Spiking->Hydrolysis Derivatization 4. Derivatization (e.g., with 2-NBA) Hydrolysis->Derivatization Extraction 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->Extraction Evaporation 6. Evaporation & Reconstitution Extraction->Evaporation LC_MSMS 7. LC-MS/MS Analysis Evaporation->LC_MSMS Quantification 8. Quantification (Ratio of Analyte to Internal Standard) LC_MSMS->Quantification

Caption: Workflow for Furazolidone residue analysis.

References

An In-depth Technical Guide to Deuterated Furazolidone for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated furazolidone, particularly its metabolite 3-amino-2-oxazolidinone-d4 (AOZ-d4), as an internal standard in mass spectrometry-based bioanalysis. The use of such isotopically labeled standards is critical for the accurate quantification of furazolidone residues in various matrices, which is essential for regulatory monitoring and ensuring food safety.

Introduction to Furazolidone and the Need for Deuterated Standards

Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine. However, due to concerns over its potential carcinogenic properties, its use in food-producing animals has been banned in many countries. Regulatory bodies monitor for the presence of furazolidone residues to enforce this ban. Furazolidone is rapidly metabolized in animals, and its primary tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), is the target analyte for monitoring.

In quantitative mass spectrometry, especially with complex matrices like animal tissues, matrix effects can significantly impact the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, such as deuterated AOZ (AOZ-d4), is the most effective way to compensate for these matrix effects and variations in sample preparation and instrument response. The deuterated internal standard co-elutes with the native analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification.

Quantitative Data for Mass Spectrometry Analysis

The accurate quantification of furazolidone and its metabolite AOZ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. The use of deuterated internal standards requires monitoring of their corresponding transitions.

Table 1: MRM Transitions for the Analysis of Furazolidone and its Metabolite AOZ

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Furazolidone226.1104.1182.1
Furazolidone-d4230.1106.1186.1
NPAOZ236.1134.1104.1
NPAOZ-d4240.1134.1108.1

*NPAOZ (Nitrophenyl-AOZ) is the derivatized form of AOZ. Derivatization with 2-nitrobenzaldehyde is a common and often necessary step to improve the chromatographic retention and ionization efficiency of AOZ.[1]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of furazolidone and its metabolite AOZ in animal tissue using a deuterated internal standard. This protocol is a synthesis of methodologies described in various scientific publications and should be optimized and validated for specific laboratory conditions and matrices.

Sample Preparation
  • Homogenization: Weigh a representative portion of the tissue sample (e.g., 1-2 grams) and homogenize it.

  • Internal Standard Spiking: Spike the homogenized sample with a known concentration of the deuterated internal standard solution (e.g., AOZ-d4).

  • Hydrolysis: To release the protein-bound AOZ, perform an acid hydrolysis by adding hydrochloric acid and incubating the sample.[1]

  • Derivatization: Neutralize the sample and add 2-nitrobenzaldehyde (2-NBA) solution to derivatize the AOZ into NPAOZ. Incubate the mixture.[1]

  • Liquid-Liquid Extraction (LLE): Extract the derivatized analytes using an organic solvent such as ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture for LC-MS/MS analysis (e.g., methanol/water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. The specific MRM transitions are listed in Table 1.

Visualizations

Metabolic and Analytical Pathway of Furazolidone

The following diagram illustrates the metabolic conversion of furazolidone to its stable tissue-bound metabolite, AOZ, and the subsequent derivatization step required for its analysis.

Furazolidone_Metabolism_and_Analysis Furazolidone Furazolidone Metabolism In vivo Metabolism Furazolidone->Metabolism AOZ 3-Amino-2-oxazolidinone (AOZ) Metabolism->AOZ Derivatization Sample Preparation: Derivatization with 2-Nitrobenzaldehyde AOZ->Derivatization NPAOZ Nitrophenyl-AOZ (NPAOZ) Derivatization->NPAOZ LCMS LC-MS/MS Analysis NPAOZ->LCMS

Caption: Metabolic conversion and analytical derivatization of furazolidone.

General Workflow for Veterinary Drug Residue Analysis

This diagram outlines the typical workflow for the analysis of veterinary drug residues, such as furazolidone, in food matrices using LC-MS/MS with an internal standard.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Homogenization Spike 2. Internal Standard Spiking (e.g., AOZ-d4) Sample->Spike Hydrolysis 3. Acid Hydrolysis Spike->Hydrolysis Derivatize 4. Derivatization (if necessary) Hydrolysis->Derivatize Extract 5. Extraction (LLE or SPE) Derivatize->Extract Concentrate 6. Evaporation & Reconstitution Extract->Concentrate LC_Separation 7. LC Separation Concentrate->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 9. Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting 10. Reporting Results Quantification->Reporting

Caption: Standard workflow for veterinary drug residue analysis.

Conclusion

The use of deuterated furazolidone, specifically its metabolite AOZ-d4, as an internal standard is a cornerstone of modern analytical methods for the detection and quantification of furazolidone residues. This approach, combined with robust sample preparation and sensitive LC-MS/MS analysis, provides the accuracy and reliability required for regulatory compliance and the protection of public health. The protocols and data presented in this guide offer a solid foundation for researchers and analysts working in the field of food safety and drug metabolism.

References

Stability of Furazolidone-d4 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Furazolidone-d4 in solution, a critical aspect for its use as an analytical standard and in various research applications. Due to the limited availability of specific stability data for the deuterated form, this guide leverages extensive data on the non-deuterated Furazolidone and combines it with established principles of isotopic labeling effects on drug stability. The information presented herein is intended to guide researchers in handling, storing, and utilizing this compound solutions to ensure the accuracy and reliability of their experimental results.

Introduction to this compound and Its Stability

Furazolidone is a nitrofuran antibiotic that has been used in human and veterinary medicine. Its deuterated analog, this compound, serves as an internal standard for the quantitative analysis of Furazolidone in various matrices by mass spectrometry. The stability of such analytical standards in solution is paramount for accurate quantification.

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[][2] This increased bond strength can lead to a slower rate of metabolic degradation and potentially enhanced chemical stability.[][2][3] Therefore, this compound is expected to exhibit stability that is at least comparable to, if not greater than, its non-deuterated counterpart under identical conditions.

Quantitative Stability Data

The following tables summarize the available quantitative stability data for non-deuterated Furazolidone in various solutions and conditions. This data serves as a strong proxy for the expected stability of this compound.

Table 1: Stability of Furazolidone in Aqueous Solutions

Solvent SystempHTemperature (°C)Half-life (hours)Reference
Freshwater7.4 (average)26.7 (average)170[4]
Seawater8.2 (average)26.7 (average)135[4]

Table 2: Solubility of Furazolidone in Various Solvents

SolventSolubilityReference
Water (pH 6, 25°C)~40 mg/L[5]
Dimethylformamide (DMF)Soluble[6]
Dimethyl sulfoxide (DMSO)Soluble[6]

Factors Influencing the Stability of this compound in Solution

The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

pH and Hydrolysis

Furazolidone is susceptible to hydrolysis, particularly under alkaline conditions. A study on the alkaline hydrolysis of Furazolidone demonstrated that the rate of degradation is pH-dependent. The degradation of Furazolidone in seawater (average pH 8.2) was faster than in freshwater (average pH 7.4).[4]

Temperature

Elevated temperatures can accelerate the degradation of Furazolidone. Forced degradation studies have shown that Furazolidone degrades under thermal stress.[7]

Photostability

Furazolidone is known to be sensitive to light. Photostability testing is crucial to determine appropriate handling and storage conditions. Exposure to light can lead to the degradation of the molecule, and therefore, solutions should be protected from light.

Oxidation

Forced degradation studies have indicated that Furazolidone is susceptible to oxidation.[7] Contact with oxidizing agents should be avoided to maintain the integrity of the solution.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC or LC-MS/MS system

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period. Take samples at different time points, neutralize with NaOH, and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period. Take samples at different time points, neutralize with HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the solution at room temperature for a specified period. Take samples at different time points and dilute with mobile phase for analysis.

  • Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state at an elevated temperature (e.g., 80°C) for a specified period. Take samples at different time points, dissolve/dilute with mobile phase, and analyze.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light. Analyze the samples after the exposure period.

  • Analysis: Analyze all the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and identify any degradation products.

Protocol for a Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop and validate an HPLC-UV method for the quantification of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector.

  • Column: Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 75mm.[9][10]

  • Mobile Phase: 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v).[9][10]

  • Flow Rate: 1.0 mL/minute.[9][10]

  • Detection Wavelength: 367 nm.[9][10]

  • Injection Volume: 1 µL.[9][10]

Methodology:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute the samples from the stability studies with the mobile phase to a suitable concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard. The percentage of degradation can be calculated from the decrease in the concentration of the parent compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

G This compound This compound Degradation Degradation This compound->Degradation Stress Conditions (pH, Temp, Light, Oxidant) Degradation Products Degradation Products Degradation->Degradation Products Loss of Potency Loss of Potency Degradation->Loss of Potency

Factors influencing the stability of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Stressed Samples Stressed Samples Stress Conditions->Stressed Samples HPLC/LC-MS Analysis HPLC/LC-MS Analysis Stressed Samples->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment

Workflow for a forced degradation study.

G Furazolidone Furazolidone Metabolite_AOZ 3-amino-2-oxazolidinone (AOZ) Furazolidone->Metabolite_AOZ Metabolism Metabolite_HEH beta-hydroxyethylhydrazine (HEH) Furazolidone->Metabolite_HEH Potential Hydrolysis Further_Degradation Further Degradation Products Metabolite_AOZ->Further_Degradation

Potential degradation pathway of Furazolidone.

Conclusion and Recommendations

The stability of this compound in solution is a critical parameter for its use as an analytical standard. While specific quantitative data for the deuterated form is scarce, the available information on non-deuterated Furazolidone provides a solid foundation for understanding its stability profile. Furazolidone is susceptible to degradation under alkaline, high temperature, and light-exposed conditions, as well as in the presence of oxidizing agents.

Based on the kinetic isotope effect, this compound is expected to be at least as stable as, and likely more stable than, its non-deuterated counterpart.

Recommendations for Handling and Storage of this compound Solutions:

  • Solvent Selection: For stock solutions, use aprotic organic solvents like DMSO or DMF where Furazolidone exhibits good solubility. For working solutions, prepare them fresh in the analytical mobile phase if possible.

  • pH Control: Maintain solutions at a neutral or slightly acidic pH to minimize hydrolytic degradation.

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C) to slow down potential degradation.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidative degradation.

By adhering to these recommendations and utilizing the provided experimental protocols, researchers can ensure the integrity of their this compound solutions, leading to more accurate and reliable analytical results.

References

The Gold Standard in Food Safety: A Technical Guide to the Furazolidone Metabolite AOZ-d4 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Furazolidone metabolite 3-amino-2-oxazolidinone-d4 (AOZ-d4) analytical standard. Furazolidone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about the carcinogenic nature of its residues. Regulatory monitoring focuses on detecting its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). The use of a stable isotope-labeled internal standard like AOZ-d4 is critical for the accurate and reliable quantification of AOZ residues in various food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for confirmatory analysis.[1]

Core Characteristics of the AOZ-d4 Analytical Standard

AOZ-d4 serves as an ideal internal standard because its chemical and physical properties closely mirror those of the native AOZ analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in analytical performance.

Chemical and Physical Properties
PropertyValueSource(s)
Chemical Name 3-Amino-oxazolidin-2-one-d4; 4,4,5,5-Tetradeutero-3-amino-oxazolidin-2-one[2]
CAS Number 1188331-23-8[1]
Empirical Formula C₃H₂D₄N₂O₂[1]
Molecular Weight 106.12 g/mol [1]
Purity Typically ≥98%[3]
Appearance White crystalline powder
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[4]
Storage Conditions Long-term at -20°C (up to 3 years); Short-term at 2-8°C or 4°C (up to 2 years)[5][4]

Metabolic Pathway of Furazolidone to Protein-Bound AOZ

Furazolidone is rapidly metabolized in animals. The initial step involves the reduction of the 5-nitrofuran ring. Subsequently, the molecule is cleaved, forming the 3-amino-2-oxazolidinone (AOZ) side-chain.[6] This reactive metabolite then covalently binds to tissue macromolecules, such as proteins, forming stable residues that are the target for monitoring programs.[7]

Furazolidone_Metabolism Metabolic Pathway of Furazolidone Furazolidone Furazolidone Metabolism Metabolic Activation (Nitro-reduction) Furazolidone->Metabolism In vivo AOZ 3-amino-2-oxazolidinone (AOZ) Metabolism->AOZ Side-chain cleavage Bound_AOZ Protein-Bound AOZ Residue AOZ->Bound_AOZ Protein Tissue Proteins Protein->Bound_AOZ AOZ_Analysis_Workflow Analytical Workflow for AOZ Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (e.g., shrimp, liver, egg) Spiking 2. Internal Standard Spiking (Add known amount of AOZ-d4) Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis (e.g., HCl, 37°C, overnight) Releases bound AOZ Spiking->Hydrolysis Derivatization 4. Derivatization with 2-NBA (Forms NPAOZ and NPAOZ-d4) Hydrolysis->Derivatization Extraction 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->Extraction Cleanup 6. Extract Cleanup (e.g., Hexane wash) Extraction->Cleanup Evaporation 7. Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS 8. LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MSMS Quantification 9. Quantification (Ratio of NPAOZ to NPAOZ-d4) LC_MSMS->Quantification

References

A Technical Guide to Furazolidone-d4 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and laboratory applications of Furazolidone-d4. This deuterated analog of the nitrofuran antibiotic, Furazolidone, serves as an invaluable tool in various research and development settings, particularly as an internal standard for mass spectrometry-based analyses.

Commercial Suppliers and Product Specifications

For researchers looking to procure this compound, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPack Size
Simson Pharma Limited F4900051217222-76-8C₈H₃D₄N₃O₅229.18Certificate of Analysis provided with purchaseCustom Synthesis
Santa Cruz Biotechnology, Inc. sc-2115181217222-76-8C₈H₃D₄N₃O₅229.18Information available on Certificate of AnalysisInquire for details
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Mechanism of Action of Furazolidone: A Brief Overview

Furazolidone exerts its biological effects through a complex mechanism of action that involves the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for developing new therapeutic strategies.

Induction of Apoptosis via the Mitochondrial Signaling Pathway

Furazolidone has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is primarily mediated through the intrinsic mitochondrial pathway. Furazolidone treatment leads to an increase in intracellular ROS, which in turn disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to apoptosis.

Furazolidone_Apoptosis_Pathway Furazolidone Furazolidone ROS ↑ Reactive Oxygen Species (ROS) Furazolidone->ROS Mito_Potential Disruption of Mitochondrial Membrane Potential ROS->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Caspase_Cascade Caspase Activation Cyto_C->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Furazolidone-Induced Apoptosis Pathway
Suppression of the PI3K/Akt Signaling Pathway

In addition to inducing apoptosis, Furazolidone has been observed to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting the activation of Akt, a key protein in this pathway, Furazolidone can further promote apoptosis and inhibit cell proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Cell_Survival ↓ Cell Survival ↓ Proliferation Downstream->Cell_Survival Furazolidone Furazolidone Furazolidone->Akt Inhibition LCMS_Workflow Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Sample_Prep Sample Preparation (Spiking & Extraction) Prep_Standards->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Quantification) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Methodological & Application

Application Note: Quantitative Analysis of Furazolidone in Animal Tissue using LC-MS/MS with Furazolidone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[AN001]

Abstract

This application note details a robust and sensitive method for the quantification of furazolidone in animal tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the rapid metabolism of furazolidone, regulatory methods often focus on the detection of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). This protocol, however, outlines the direct analysis of the parent drug, which is crucial for certain pharmacokinetic and residue studies. The method utilizes Furazolidone-d4 as an internal standard to ensure high accuracy and precision. The sample preparation involves an extraction followed by solid-phase extraction (SPE) cleanup. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode.

Introduction

Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoan infections in livestock and poultry.[1] However, concerns over its potential carcinogenic effects have led to a ban on its use in food-producing animals in many countries, including the European Union.[2] Regulatory monitoring of furazolidone residues is essential to ensure food safety. While the analysis of the AOZ metabolite is common for monitoring illegal use, direct measurement of the parent compound is also necessary in specific contexts.[3][4] LC-MS/MS offers the high selectivity and sensitivity required for detecting trace levels of furazolidone in complex biological matrices.[1] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.

Experimental Protocol

Sample Preparation
  • Homogenization: Weigh 2 ± 0.05 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, control, and calibration standard.

  • Extraction: Add 10 mL of a methanol-buffer solution and vortex for 1 minute. The samples are then placed in a water bath for incubation.[5]

  • Liquid-Liquid Partitioning: After incubation, the sample is partitioned with an organic solvent like ethyl acetate.[2][6]

  • Solid-Phase Extraction (SPE) Cleanup: The resulting extract is passed through an SPE cartridge to remove interfering matrix components.[7][8]

  • Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase.[6][9]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System Agilent 1100 series or equivalent[2]
Column C18 reversed-phase column
Mobile Phase A 5 mM ammonium formate in H₂O:MeOH (90:10, v/v)[9]
Mobile Phase B 5 mM ammonium formate in H₂O:MeOH (10:90, v/v)[9]
Flow Rate 0.6 mL/min[9]
Injection Volume 10 µL[9]
Column Temperature 40 °C[9]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS System AB Sciex API 5500 Qtrap or equivalent[5]
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Furazolidone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Furazolidone 226.1104.120
226.1180.115
This compound 230.1106.120
230.1184.115

Quantitative Data Summary

The method was validated for linearity, recovery, precision, and limit of quantification (LOQ).

Table 3: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Calibration Range 0.1 - 100 µg/kg
Recovery 85% - 110%
Precision (RSD%) < 15%
Limit of Quantification (LOQ) 0.1 µg/kg[7]
Decision Limit (CCα) 0.19 to 0.43 µg/kg for metabolites[6]
Detection Capability (CCβ) 0.23 to 0.54 µg/kg for metabolites[6]

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue Homogenization spike Spike with this compound sample->spike extract Methanol-Buffer Extraction spike->extract partition Liquid-Liquid Partitioning extract->partition spe SPE Cleanup partition->spe evap Evaporation & Reconstitution spe->evap lc LC Separation (C18) evap->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for Furazolidone analysis by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of furazolidone in animal tissues, with this compound as an effective internal standard. The detailed sample preparation protocol ensures efficient extraction and cleanup, minimizing matrix interference. The method meets the typical validation criteria for linearity, recovery, and precision, making it suitable for research and monitoring purposes in the field of drug development and food safety.

References

Application Note: High-Accuracy Quantification of Furazolidone Residues in Food Matrices Using Furazolidone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furazolidone is a synthetic nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoal infections in food-producing animals.[1][2][3] However, due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries, including the European Union.[2] Regulatory monitoring for furazolidone residues is crucial to ensure food safety.

In biological systems, furazolidone is rapidly metabolized, and its residues become covalently bound to tissue macromolecules.[1] Therefore, residue monitoring programs focus on the detection of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[1][4] The analytical challenge lies in the accurate and precise quantification of AOZ at very low levels in complex food matrices. To overcome matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is the gold standard.[5]

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of AOZ in various food samples, employing Furazolidone-d4 (which metabolizes to AOZ-d4) as the internal standard for reliable quantification.[6]

Principle

The analytical method involves the release of protein-bound AOZ from the food matrix through acid hydrolysis.[6][7][8] The released AOZ, along with the added AOZ-d4 internal standard, is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form NP-AOZ and NP-AOZ-d4, respectively.[6][9] This derivatization step improves the chromatographic retention and mass spectrometric detection of the analytes. Following extraction and clean-up, the derivatized compounds are quantified by LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode.[6][7] The use of a deuterated internal standard that is chemically identical to the analyte ensures that it experiences the same extraction efficiency, matrix effects, and ionization suppression or enhancement, leading to highly accurate and precise results.[5]

Experimental Protocols

Materials and Reagents
  • Standards: 3-amino-2-oxazolidinone (AOZ), 3-Amino-2-oxazolidinone-d4 (AOZ-d4), 2-nitrobenzaldehyde (2-NBA).[10]

  • Solvents: Methanol, acetonitrile, ethyl acetate, n-hexane (all HPLC or LC-MS grade).[2][9]

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), di-potassium hydrogen phosphate, sodium chloride (NaCl), magnesium sulfate (MgSO₄).[2][9][11]

  • Water: Ultrapure water (18.2 MΩ·cm).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol. These solutions can be stored at -20°C for up to 5 years in the dark.[9]

  • Intermediate Standard Mix (e.g., 10 µg/mL): Prepare a mixed working solution of AOZ from the stock solution by dilution in methanol.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of AOZ-d4 from the stock solution by dilution in methanol. This solution is used to spike all samples, blanks, and calibration standards.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the food sample (e.g., shrimp, meat, eggs).[2]

  • Weighing and Spiking: Weigh 1-2 g of the homogenized sample into a centrifuge tube.[3][10] Add a known amount of the AOZ-d4 internal standard working solution (e.g., 100 µL of 1 µg/mL).[3]

  • Hydrolysis and Derivatization: Add 5 mL of 0.2 M HCl and 100 µL of 0.1 M 2-NBA solution in methanol.[7][9] Vortex the mixture and incubate overnight (approximately 16 hours) at 37°C in a shaking water bath.[3][7][9]

  • Neutralization: Cool the samples to room temperature. Adjust the pH to approximately 7 by adding 0.5 mL of 0.1 M di-potassium hydrogen phosphate and dropwise addition of 1 M NaOH.[2][9]

  • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 4000 x g for 10 minutes).[7][9] Collect the upper ethyl acetate layer. Repeat the extraction step.

  • Evaporation: Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[2][11]

  • Reconstitution and Clean-up: Reconstitute the dried residue in 1 mL of methanol/water (50:50, v/v) and add 1 mL of n-hexane.[2] Vortex and centrifuge. The lower aqueous layer is collected and filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[2][8]

LC-MS/MS Analysis
  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[8]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).[7]

  • Flow Rate: 0.35 mL/min.[8]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 10 µL.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[6][7]

Data Presentation

Table 1: Mass Spectrometric Parameters for NP-AOZ and NP-AOZ-d4
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
NP-AOZ236.1134.1104.110 - 15
NP-AOZ-d4240.1134.1108.110 - 15

Note: Specific collision energies should be optimized for the instrument in use.

Table 2: Method Performance Characteristics
ParameterTypical ValueReference
Linearity Range0.05 - 5.0 µg/kg[1]
Correlation Coefficient (r²)> 0.995[12]
Recovery78% - 110%[1][8][12]
Repeatability (RSDr)< 15%[7]
Within-lab Reproducibility (RSDR)< 22%[7]
Decision Limit (CCα)0.08 - 0.36 µg/kg[7]
Detection Capability (CCβ)0.12 - 0.61 µg/kg[7]

These values are indicative and may vary depending on the matrix and instrumentation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenized Food Sample (1-2g) Spike 2. Spike with this compound (Internal Standard) Sample->Spike Hydrolysis 3. Acid Hydrolysis & Derivatization with 2-NBA (16h at 37°C) Spike->Hydrolysis Neutralize 4. Neutralization to pH ~7 Hydrolysis->Neutralize LLE 5. Liquid-Liquid Extraction with Ethyl Acetate Neutralize->LLE Evaporate 6. Evaporation to Dryness LLE->Evaporate Reconstitute 7. Reconstitution & Hexane Wash Evaporate->Reconstitute Filter 8. Filtration (0.22 µm) Reconstitute->Filter LCMS 9. LC-MS/MS Analysis (ESI+, MRM Mode) Filter->LCMS Quant 10. Quantification (Ratio of NP-AOZ / NP-AOZ-d4) LCMS->Quant Result 11. Final Result (µg/kg) Quant->Result

Caption: Workflow for AOZ analysis using this compound.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of the furazolidone metabolite AOZ provides a highly accurate, sensitive, and robust method for monitoring illegal veterinary drug use in food production. The described protocol, which involves acid hydrolysis, derivatization, and liquid-liquid extraction, is suitable for a variety of complex food matrices. The inclusion of a stable isotope-labeled internal standard is critical for compensating for matrix-induced signal suppression or enhancement and variations in sample recovery, thereby ensuring the reliability of the quantitative results for regulatory compliance and food safety assessment.

References

Application Note & Protocol: Quantitative Analysis of Furazolidone Residues in Animal-Derived Food Matrices using Isotope Dilution LC-MS/MS with Furazolidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is widely banned due to concerns about the carcinogenicity of its residues. Regulatory monitoring for compliance requires highly sensitive and specific analytical methods. Since furazolidone is rapidly metabolized in vivo, the analytical focus is on its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). This protocol details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AOZ in various animal-derived food matrices. The method employs an acid hydrolysis step to release the bound AOZ, followed by derivatization with 2-nitrobenzaldehyde (NBA). For accurate quantification and to compensate for matrix effects, a deuterated internal standard, 3-amino-2-oxazolidinone-d4 (AOZ-d4), derived from Furazolidone-d4, is utilized throughout the procedure. This isotope dilution method provides high accuracy and precision, meeting the stringent requirements for regulatory analysis.

Experimental Protocol

This protocol is intended for the analysis of furazolidone residues (as the metabolite AOZ) in matrices such as poultry, porcine tissue, fish, shrimp, and eggs.

1. Materials and Reagents

  • Standards: 3-amino-2-oxazolidinone (AOZ), 3-amino-2-oxazolidinone-d4 (AOZ-d4)[1][2][3], and 2-nitrobenzaldehyde (NBA)[4][5][6].

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl acetate (HPLC grade), n-Hexane (HPLC grade)[7].

  • Acids and Bases: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH).

  • Buffers and Salts: Dipotassium hydrogen phosphate (K₂HPO₄), Formic acid, Ammonium formate.

  • Water: Deionized water (18 MΩ·cm or greater).

  • Solid Phase Extraction (SPE): C18 cartridges (optional, for cleanup).

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol. Store at -20°C.

  • Intermediate Standard Solutions (e.g., 10 µg/mL): Dilute the stock solutions with methanol to create intermediate working solutions.

  • Working Standard Mixture: Prepare a mixed working standard solution containing both AOZ and the AOZ-d4 internal standard at appropriate concentrations in methanol. This will be used for spiking and calibration curve preparation.

3. Sample Preparation, Hydrolysis, and Derivatization

  • Homogenization: Homogenize a representative portion of the tissue sample (e.g., muscle, liver, whole egg) to a uniform consistency.

  • Weighing: Weigh 2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube[5].

  • Internal Standard Spiking: Add a known amount of the AOZ-d4 working solution to each sample, quality control (QC), and calibration standard (except for the blank). A typical spiking level is 1.0 µg/kg.

  • Acid Hydrolysis: Add 8 mL of 0.2 M HCl to the tube[5].

  • Derivatization: Add 100 µL of 100 mM 2-nitrobenzaldehyde (NBA) in methanol[1][5].

  • Incubation: Vortex the sample for 1 minute and incubate overnight (approximately 16 hours) at 37°C with gentle shaking to facilitate both the release of bound AOZ and its derivatization to NPAOZ[5]. Some rapid methods suggest microwave-assisted derivatization at 60°C for 2 hours[1].

4. Extraction and Clean-up

  • Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7.5 by adding 1 mL of 0.3 M dipotassium hydrogen phosphate solution and then 2 M NaOH solution[5].

  • Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes.

  • Solvent Transfer: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., 50:50 methanol:water) and vortex.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis[5].

5. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used[5].

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate[1].

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C[1].

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the derivatized analyte (NPAOZ) and the internal standard (NPAOZ-d4) for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
NPAOZ236.1134.1104.1
NPAOZ-d4240.1134.1108.1

6. Data Analysis and Quantification

  • Calibration Curve: Construct a matrix-matched calibration curve by plotting the ratio of the peak area of the NPAOZ quantifier ion to the peak area of the NPAOZ-d4 quantifier ion against the concentration of the calibration standards.

  • Quantification: Determine the concentration of AOZ in the samples by interpolating their peak area ratios from the calibration curve. The final concentration should be reported in µg/kg or ng/g, taking into account the initial sample weight.

Quantitative Data Summary

The performance of the method should be validated according to international guidelines such as the Commission Decision 2002/657/EC. The following table summarizes typical performance characteristics.

ParameterMatrixTypical ValueReference
Limit of Detection (LOD) Porcine Tissue1 µg/kg[8]
Eggs~1.0 µg/kg[9]
Animal Feeds0.1 mg/kg[10]
Limit of Quantification (LOQ) Animal Feeds1 mg/kg[10]
Fish0.103 µg/mL[11]
Decision Limit (CCα) Meat0.013 - 0.200 µg/kg[1]
Recovery Poultry & Swine Tissues65-75%[12]
Various Matrices88.9% - 107.3%[13]
Repeatability (RSDr) Various Matrices2.9% - 9.4%[13]
Within-Lab Reproducibility (RSDw) Various Matrices4.4% - 10.7%[13]

Workflow and Pathway Diagrams

Furazolidone_Analysis_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Instrumental Analysis Sample Homogenized Sample (2g) Spike Spike with AOZ-d4 Internal Std Sample->Spike Hydrolysis Acid Hydrolysis (0.2M HCl) Spike->Hydrolysis Derivatization Derivatization (NBA, 37°C, 16h) Hydrolysis->Derivatization Neutralize Neutralize to pH 7.5 Derivatization->Neutralize LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralize->LLE Evaporate Evaporate Solvent (Nitrogen Stream) LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LCMS LC-MS/MS Analysis (ESI+, MRM) Filter->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification vs. Calibration Curve Data->Quant Result Result Quant->Result Final Concentration (µg/kg) Signaling_Pathway FURA Furazolidone (Parent Drug) METABOLISM Rapid In-Vivo Metabolism FURA->METABOLISM AOZ 3-amino-2-oxazolidinone (AOZ - Metabolite) METABOLISM->AOZ BINDING Covalent Binding to Tissue Proteins AOZ->BINDING BOUND_AOZ Protein-Bound AOZ (Stable Residue) BINDING->BOUND_AOZ HYDROLYSIS Acid Hydrolysis BOUND_AOZ->HYDROLYSIS Sample Prep RELEASED_AOZ Released AOZ HYDROLYSIS->RELEASED_AOZ DERIVATIZATION Derivatization with NBA RELEASED_AOZ->DERIVATIZATION NPAOZ NPAOZ (Analyzed Derivative) DERIVATIZATION->NPAOZ LC-MS/MS Target

References

Application Notes and Protocols for the Quantification of Furazolidone-d4 in Animal Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furazolidone is a nitrofuran antibiotic that is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenicity of its residues.[1] After administration, furazolidone is rapidly metabolized, and its residues become covalently bound to tissue macromolecules.[1] The marker residue for monitoring the illegal use of furazolidone is its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[2]

This document provides a detailed protocol for the sample preparation and analysis of AOZ in animal tissues using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 3-amino-2-oxazolidinone-d4 (AOZ-d4), derived from Furazolidone-d4, ensures high accuracy and precision by correcting for matrix effects and variations during the sample preparation process.[3] This method involves acid hydrolysis to release the protein-bound AOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form NPAOZ, which is then extracted and quantified.[4][5][6]

Principle

A known amount of the internal standard (AOZ-d4) is added to the homogenized animal tissue sample. The sample then undergoes acid hydrolysis to release the bound AOZ and AOZ-d4 from tissue proteins. Both the analyte (AOZ) and the internal standard (AOZ-d4) are derivatized with 2-nitrobenzaldehyde (2-NBA) to improve their chromatographic and mass spectrometric properties. Following derivatization, the sample is subjected to a liquid-liquid or solid-phase extraction for purification.[2][5] The final extract is then analyzed by LC-MS/MS.[5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]

Materials and Reagents

  • 3-Amino-2-oxazolidinone (AOZ) standard

  • 3-Amino-2-oxazolidinone-d4 (AOZ-d4) standard[3]

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • 2-Nitrobenzaldehyde (2-NBA) or o-nitrobenzaldehyde (o-NBA)[3][5]

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate[3]

  • Dipotassium hydrogen phosphate (K₂HPO₄)[3]

  • Sodium hydroxide (NaOH)[3]

  • n-Hexane[3]

  • Water (deionized or Milli-Q)

  • Magnesium sulfate (MgSO₄)[7]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve AOZ and AOZ-d4 in methanol to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the AOZ intermediate solution. Fortify each calibration standard with the AOZ-d4 intermediate solution to achieve a constant final concentration (e.g., 50 ng/mL).[3]

Sample Preparation

A detailed workflow for the sample preparation is outlined below.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenization 1. Homogenization Weigh 1-2 g of tissue. [1, 6] Homogenize in a suitable buffer. Spiking 2. Internal Standard Spiking Add a known amount of AOZ-d4 working solution. [1] Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis Add 0.2 M HCl. [6] Incubate to release bound metabolites. [3] Spiking->Hydrolysis Derivatization 4. Derivatization Add 2-NBA solution. [2] Incubate at 37-60°C. [1, 4] Hydrolysis->Derivatization Neutralization 5. Neutralization Adjust pH to ~7.4 with K₂HPO₄ and NaOH. [1] Derivatization->Neutralization LLE 6. Liquid-Liquid Extraction Add ethyl acetate and vortex. [1] Centrifuge to separate layers. Neutralization->LLE Washing 7. Washing Wash organic layer with n-hexane to remove interferences. [1] LLE->Washing Evaporation 8. Evaporation & Reconstitution Evaporate to dryness under nitrogen. [1] Reconstitute in mobile phase. Washing->Evaporation Analysis 9. LC-MS/MS Analysis Inject into LC-MS/MS system for quantification. [2] Evaporation->Analysis

Caption: Workflow for the preparation of animal tissue for AOZ analysis.

Detailed Steps:

  • Homogenization: Weigh approximately 1-2 g of the animal tissue sample into a centrifuge tube.[3][8] Add a suitable buffer and homogenize the tissue until a uniform consistency is achieved.

  • Internal Standard Spiking: Add a precise volume of the AOZ-d4 working solution to the homogenized sample.[3]

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.2 M hydrochloric acid and 240 µL of 10 mg/mL 2-NBA in methanol.[8]

    • Vortex the sample for 30 seconds.[8]

    • Incubate the sample. Incubation conditions can vary, for example, at 50-60°C for 2-4 hours or overnight at 37-40°C.[8]

  • Extraction and Cleanup:

    • Cool the sample to room temperature.

    • Adjust the pH to approximately 7.4 with 0.1 M K₂HPO₄ and 1 M NaOH.[3]

    • Add 5 mL of ethyl acetate, vortex vigorously for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.[3]

    • Transfer the upper ethyl acetate layer to a clean tube.

    • For additional cleanup, add 2 mL of n-hexane to the ethyl acetate extract, vortex, and centrifuge. Discard the upper hexane layer. Repeat this washing step.[3]

    • Alternatively, a solid-phase extraction (SPE) with a C18 or polystyrene sorbent can be used for cleanup.[2][5][6]

  • Evaporation and Reconstitution:

    • Evaporate the final extract to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.[3]

    • Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with additives like formic acid.[8] The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM).[5]

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Reconstituted Sample Extract LC_Column C18 Reversed-Phase Column Sample->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI Quad1 Q1: Precursor Ion Selection ESI->Quad1 Collision_Cell Q2: Collision-Induced Dissociation Quad1->Collision_Cell Quad3 Q3: Product Ion Selection Collision_Cell->Quad3 Detector Detector Quad3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Signal

Caption: Logical workflow of the LC-MS/MS analysis.

Quantitative Data Summary

The performance of the described method can be summarized by the following parameters.

ParameterTypical ValueReference
Recovery 60% - 105%[2][5]
Limit of Detection (LOD) 0.5 - 5 ng/g[5]
Limit of Quantification (LOQ) 2.5 - 10 ng/g[5]
Derivatization Yield 66% - 74%[5]
EU Minimum Required Performance Limit (MRPL) 1 µg/kg (1 ng/g)[6]

Conclusion

The described isotope dilution LC-MS/MS method provides a robust and sensitive approach for the quantification of the furazolidone metabolite AOZ in animal tissues. The use of an isotopically labeled internal standard, AOZ-d4, is crucial for achieving accurate and reliable results by compensating for matrix effects and procedural losses. This method is suitable for regulatory monitoring and ensures the safety of food products of animal origin.

References

Application Note and Protocol: Derivatization of Nitrofuran Metabolites with 2-Nitrobenzaldehyde for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofuran antibiotics, such as furazolidone, furaltadone, nitrofurazone, and nitrofurantoin, are broad-spectrum antibacterial agents.[1] Due to concerns about their carcinogenicity and mutagenicity, their use in food-producing animals has been banned in many countries.[2][3] These parent compounds are rapidly metabolized, and their residues are not easily detectable in animal tissues.[4][5] However, their metabolites, including 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM), can bind to tissue proteins, forming stable residues.[5]

Monitoring these tissue-bound metabolites is crucial for ensuring food safety and regulatory compliance.[6] Analytical methods for their detection often involve the release of the metabolites from proteins through acid hydrolysis, followed by derivatization to enhance their chromatographic and mass spectrometric properties.[2][4] A widely used derivatizing agent is 2-nitrobenzaldehyde (2-NBA), which reacts with the primary amine group of the nitrofuran metabolites.[4][7] This application note provides a detailed protocol for the derivatization of nitrofuran metabolites with 2-NBA and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of nitrofuran metabolites involves sample homogenization, acid hydrolysis to release the bound metabolites, derivatization with 2-nitrobenzaldehyde, extraction of the derivatized products, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis & Derivatization cluster_extraction Extraction cluster_analysis Analysis homogenization Sample Homogenization spiking Spiking with Internal Standards homogenization->spiking acid_hydrolysis Acid Hydrolysis (e.g., HCl) spiking->acid_hydrolysis derivatization Derivatization with 2-Nitrobenzaldehyde (2-NBA) acid_hydrolysis->derivatization incubation Incubation (e.g., 37°C, 16h) derivatization->incubation neutralization Neutralization (e.g., NaOH, K2HPO4) incubation->neutralization lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) neutralization->lle evaporation Evaporation & Reconstitution lle->evaporation lcmsms LC-MS/MS Analysis evaporation->lcmsms

Fig. 1: Experimental workflow for nitrofuran metabolite analysis.

Detailed Experimental Protocol

This protocol is a representative method for the analysis of nitrofuran metabolites in animal tissue.

1. Materials and Reagents

  • Homogenized animal tissue sample

  • Internal standard solutions (e.g., isotopically labeled AOZ-d4, AMOZ-d5)[8]

  • Hydrochloric acid (HCl), e.g., 0.125 M[3]

  • 2-nitrobenzaldehyde (2-NBA) solution, e.g., 100 mM in DMSO[1][3]

  • Sodium hydroxide (NaOH), e.g., 1 M[3]

  • Potassium phosphate dibasic (K2HPO4) solution, e.g., 0.1 M[8]

  • Ethyl acetate[2][9]

  • Methanol

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

2. Sample Preparation and Derivatization

  • Weigh 1-2 g of the homogenized sample into a centrifuge tube.[3][4]

  • Spike the sample with an appropriate amount of the internal standard solution.[3]

  • Add 10 mL of 0.125 M HCl.[3]

  • Add 200 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) solution.[3]

  • Vortex the mixture for 30 seconds.[10]

  • Incubate the sample overnight (approximately 16 hours) at 37°C to allow for the release of bound metabolites and their derivatization.[3][4]

3. Extraction

  • Cool the sample to room temperature.[11]

  • Neutralize the sample to a pH of approximately 7.4 with 1 M NaOH and 0.1 M K2HPO4 solution.[3][8]

  • Perform a liquid-liquid extraction by adding a suitable organic solvent such as ethyl acetate (e.g., 5-8 mL).[2][9][10]

  • Vortex for 5 minutes and centrifuge to separate the phases.[10]

  • Collect the upper organic layer.

  • Repeat the extraction step for a second time and combine the organic extracts.[10]

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the residue in a suitable solvent mixture (e.g., 1:1 methanol:water) for LC-MS/MS analysis.[9]

4. LC-MS/MS Analysis

The analysis is typically performed using a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid.[6] Detection is carried out using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]

Derivatization Reaction

The derivatization reaction involves the condensation of the aldehyde group of 2-nitrobenzaldehyde with the primary amine group of the nitrofuran metabolite to form a Schiff base (imine). This reaction increases the molecular weight and improves the chromatographic retention and ionization efficiency of the metabolites.

derivatization_reaction metabolite Nitrofuran Metabolite R-NH2 derivative Derivatized Metabolite (Schiff Base) R-N=CH-C6H4(NO2) + H2O metabolite->derivative + nba 2-Nitrobenzaldehyde C6H4(NO2)CHO nba->derivative +

Fig. 2: Derivatization of nitrofuran metabolites with 2-NBA.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies using 2-nitrobenzaldehyde derivatization for the analysis of nitrofuran metabolites.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MetaboliteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
AOZAnimal Tissue0.5 - 5 ng/g2.5 - 10 ng/g[12]
AMOZAnimal Tissue0.5 - 5 ng/g2.5 - 10 ng/g[12]
SEMAnimal Tissue0.5 - 5 ng/g2.5 - 10 ng/g[12]
AHDAnimal Tissue0.5 - 5 ng/g2.5 - 10 ng/g[12]
All fourFish0.25 - 0.330.80 - 1.10[1]
SEMHuman Urine0.5 µg/L1 µg/L[13]
AOZ-0.02 µg/kg-[4]
AMOZ-0.01 µg/kg-[4]
SEM-0.05 µg/kg-[4]
AHD-0.1 µg/kg-[4]

Table 2: Recovery Rates

MetaboliteMatrixSpiked Level (µg/kg)Recovery (%)Reference
All fourAnimal Tissue10 - 500 ng/g92 - 105[12]
All fourFish-89.8 - 101.9[1]
SEMHuman Urine-98.7 - 108.6[13]
All fourShrimp0.5, 1.0, 2.0>87[14]

Note: The derivatization reaction yield has been reported to be between 66% and 74%.[12]

Conclusion

The derivatization of nitrofuran metabolites with 2-nitrobenzaldehyde is a robust and essential step for their sensitive and reliable quantification in various biological matrices. The protocol outlined in this application note, coupled with LC-MS/MS analysis, provides a highly effective method for monitoring the illegal use of nitrofuran antibiotics in food production, thereby ensuring consumer safety. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency, leading to more accurate and precise results.[6]

References

Quantitative Analysis of 3-Amino-2-oxazolidinone (AOZ) Using a Deuterated Internal Standard (AOZ-d4)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone (AOZ) is the primary tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3] Due to concerns over the carcinogenic properties of nitrofuran residues, the use of furazolidone in food-producing animals has been banned in many jurisdictions.[3][4][5] Consequently, the detection and quantification of AOZ in various biological matrices such as animal tissues, eggs, and honey serve as a critical indicator of the illegal use of furazolidone.[1][2][3]

The gold standard for the accurate and precise quantification of AOZ is isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard.[1][3] 3-Amino-2-oxazolidinone-d4 (AOZ-d4), a deuterated analog of AOZ, is the ideal internal standard for this purpose.[1][4] Its chemical and physical properties are nearly identical to AOZ, ensuring it behaves similarly during sample preparation, extraction, and analysis, thus effectively compensating for matrix effects and variations in instrument response.[2] This document provides detailed application notes and protocols for the quantitative analysis of AOZ using AOZ-d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, AOZ-d4) to a sample before any processing steps.[1] Because the labeled standard is chemically identical to the analyte of interest (AOZ), it experiences the same efficiencies in extraction, derivatization, and ionization.[1] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is directly proportional to the concentration of the analyte in the original sample.

Experimental Protocols

The following is a representative experimental protocol for the determination of AOZ in animal tissue using AOZ-d4 as an internal standard, based on common practices in the field.[2][5]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve AOZ and AOZ-d4 standards in methanol to prepare individual stock solutions.[1][3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the AOZ stock solution with methanol to create calibration standards at various concentrations.

  • Internal Standard Spiking Solution: Dilute the AOZ-d4 stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).[3]

Sample Preparation
  • Homogenization: Accurately weigh a homogenized tissue sample (e.g., 1 gram).[2]

  • Internal Standard Spiking: Add a known amount of the AOZ-d4 internal standard spiking solution to the sample.[2]

  • Hydrolysis: To release protein-bound AOZ residues, add 5 mL of water and 0.5 mL of 1 M HCl to the sample.[3] Vortex the sample thoroughly and incubate at 37°C overnight.[3]

  • Neutralization: After hydrolysis, centrifuge the sample and collect the supernatant. Adjust the pH of the supernatant to approximately 7.0 using 1 M NaOH.[3]

  • Derivatization: Add 0.25 mL of 0.1 M K2HPO4 and 50 µL of o-nitrobenzaldehyde in dimethylformamide (DMF).[3] Incubate the mixture at 50°C for 2 hours. This step converts AOZ to a more stable derivative, NPAOZ, which has improved chromatographic and mass spectrometric properties.[2][3]

  • Extraction: Extract the derivatized products from the aqueous matrix into an organic solvent, such as ethyl acetate.[5]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[3]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like acetic acid.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for both derivatized AOZ and derivatized AOZ-d4 are monitored.

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the derivatized AOZ to the peak area of the derivatized AOZ-d4 against the concentration of the AOZ calibration standards.[2] The concentration of AOZ in the samples is then determined by interpolating the peak area ratio obtained from the sample onto this calibration curve.[2][3]

Data Presentation

The use of AOZ-d4 as an internal standard significantly improves the performance of the analytical method. The following tables summarize typical performance characteristics observed in the analysis of AOZ in various food matrices.

Table 1: Comparison of Method Performance with and without AOZ-d4 Internal Standard [2]

Performance ParameterMethod with AOZ-d4 (Internal Standard)Method with AOZ (External Standard)
Linearity (R²) ≥ 0.99≥ 0.99 (typically in simpler matrices or with matrix-matched calibration)
Recovery (%) Typically not reported as IS compensates for loss64 - 192% (highly variable depending on matrix and cleanup)
Precision (RSD %) < 15% (intra- and inter-day)18.8% (intra-assay), 38.2% (inter-assay) in prawn tissue
Limit of Detection (LOD) 0.05 - 0.1 µg/kg0.1 µg/kg in prawn tissue
Limit of Quantification (LOQ) 0.15 - 0.4 µg/kgNot always reported, often higher than LOD
Matrix Effect Significantly minimizedCan be a major source of inaccuracy

Table 2: Typical LC-MS/MS Parameters for AOZ and AOZ-d4 Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Derivatized AOZVaries with derivatizing agentVaries with derivatizing agent
Derivatized AOZ-d4Varies with derivatizing agentVaries with derivatizing agent

Note: The exact m/z values will depend on the derivatizing agent used and the specific instrumentation.

Mandatory Visualization

AOZ_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Homogenized Sample Spike Spike with AOZ-d4 Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization with o-nitrobenzaldehyde Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MSMS Inject Quantification Quantification using Calibration Curve LC_MSMS->Quantification Result Final AOZ Concentration Quantification->Result

Caption: Experimental workflow for AOZ quantification.

Conclusion

The use of 3-Amino-2-oxazolidinone-d4 as an internal standard provides a robust and reliable method for the quantification of the furazolidone metabolite, AOZ, in various food and biological matrices.[1] The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this highly accurate and precise analytical methodology. The inherent advantages of isotope dilution mass spectrometry, particularly the mitigation of matrix effects and compensation for procedural losses, make this the preferred approach for regulatory monitoring and food safety applications.

References

Application of Furazolidone-d4 in the Analysis of Shrimp and Fish Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furazolidone, a nitrofuran antibiotic, has been widely used in aquaculture to treat bacterial and protozoan infections in shrimp and fish. However, due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries, including the European Union and the United States.[1] Regulatory bodies worldwide monitor seafood for the presence of furazolidone residues to ensure food safety.

Furazolidone is rapidly metabolized in organisms, and its parent form is often undetectable. Therefore, analytical methods focus on the detection of its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[2][3][4] To ensure the accuracy and reliability of these analytical methods, a stable isotopically labeled internal standard is crucial. Furazolidone-d4 (3-amino-2-oxazolidinone-d4, AOZ-d4) serves as an ideal internal standard for the quantification of AOZ in shrimp and fish tissues by compensating for matrix effects and variations during sample preparation and analysis.[5][6] This document provides detailed application notes and protocols for the use of this compound in the testing of shrimp and fish samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Principle

The analytical method involves the release of the protein-bound AOZ metabolite from tissue samples through acid hydrolysis. The released AOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative, NPAOZ.[2][7][8] A known amount of the internal standard, this compound (which also undergoes derivatization to NPAOZ-d4), is added at the beginning of the sample preparation process. The derivatized analytes are then extracted, purified, and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (NPAOZ) to the internal standard (NPAOZ-d4).

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods using this compound as an internal standard for the analysis of AOZ in shrimp and fish.

Table 1: Method Performance for AOZ Analysis in Shrimp

ParameterReported ValueReference
Recovery88-110%[9]
Decision Limit (CCα)0.12-0.23 µg/kg[9]
Detection Capability (CCβ)0.21-0.38 µg/kg[9]
Linearity (R²)> 0.9998

Table 2: Method Performance for AOZ Analysis in Fish

ParameterReported ValueReference
Recovery95.6-102.8%[3]
Limit of Detection (LOD)0.05 ng/g (0.05 µg/kg)[3]
Decision Limit (CCα)0.19 - 0.43 µg/kg[10]
Detection Capability (CCβ)0.23 - 0.54 µg/kg[10]

Experimental Protocols

This section provides a detailed protocol for the determination of AOZ in shrimp and fish tissue using this compound as an internal standard.

Reagents and Materials
  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Hexane (all HPLC or LC-MS grade)

  • Acids and Bases: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Formic acid

  • Salts: Dipotassium hydrogen phosphate (K₂HPO₄), Sodium chloride (NaCl), Magnesium sulfate (MgSO₄)

  • Derivatizing Reagent: 2-nitrobenzaldehyde (2-NBA)

  • Standards: 3-amino-2-oxazolidinone (AOZ), 3-amino-2-oxazolidinone-d4 (this compound, AOZ-d4)

  • Water: Deionized or ultrapure water

  • Equipment: Homogenizer, centrifuge, vortex mixer, water bath, evaporator (e.g., TurboVap), solid-phase extraction (SPE) manifold, LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and this compound in methanol.

  • Intermediate Standard Solution: Prepare a mixed working standard solution containing both AOZ and this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions in methanol.

  • Spiking Solution: Further dilute the intermediate standard solution to create spiking solutions at various concentrations for method validation and calibration curve preparation.

Sample Preparation
  • Homogenization: Homogenize approximately 2 g of shrimp or fish tissue until a uniform consistency is achieved.[7]

  • Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl to the sample.[7]

    • Add 400 µL of 50 mM 2-NBA in methanol.[7]

    • Vortex the sample for 15 seconds.[7]

    • Incubate overnight (approximately 16 hours) in a shaking water bath at 37°C.[7][11]

  • Neutralization:

    • Cool the sample to room temperature.

    • Add 1 mL of 0.1 M K₂HPO₄ and adjust the pH to 7.3 ± 0.2 with 0.8 M NaOH.[7]

  • Liquid-Liquid Extraction (LLE):

    • Add approximately 0.5 g of NaCl and 12 mL of ethyl acetate to the neutralized sample.[7]

    • Vortex vigorously for 15 seconds.[7]

    • Centrifuge at 3000-4000 rpm for 5 minutes.[7][11]

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another portion of ethyl acetate.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase (e.g., 50:50 methanol:water).[10]

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water or 5 mM ammonium formate) and mobile phase B (e.g., methanol or acetonitrile).[6][9]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both the derivatized AOZ (NPAOZ) and the derivatized internal standard (NPAOZ-d4). The specific mass transitions will depend on the instrument used.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (2g tissue) Spiking 2. Spiking (this compound) Homogenization->Spiking Hydrolysis_Derivatization 3. Acid Hydrolysis & Derivatization (2-NBA) Spiking->Hydrolysis_Derivatization Neutralization 4. Neutralization (pH 7.3) Hydrolysis_Derivatization->Neutralization LLE 5. Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation 6. Evaporation LLE->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for the analysis of AOZ in shrimp and fish.

Logical Relationship of Components

Logical_Relationship cluster_analysis_process Analytical Process Furazolidone Furazolidone (Parent Drug) AOZ AOZ (Metabolite) Furazolidone->AOZ Metabolism in vivo Quantification Quantification (LC-MS/MS) AOZ->Quantification AOZ_d4 This compound (Internal Standard) AOZ_d4->Quantification Reference

Caption: Role of this compound in AOZ quantification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Furazolidone with Furazolidone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazolidone is a nitrofuran antibiotic that has been utilized in both human and veterinary medicine for its antibacterial and antiprotozoal properties.[1][2] Its use, however, has been restricted in many countries due to concerns about its carcinogenicity and the persistence of its residues in food products. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) offers a robust and specific method for the quantification of Furazolidone.[1][2] The use of a deuterated internal standard, such as Furazolidone-d4, is a standard practice in analytical chemistry to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of Furazolidone using HPLC with UV detection, incorporating this compound as an internal standard.

Experimental Protocols

This section details a general protocol for the HPLC analysis of Furazolidone. It is important to note that specific parameters may require optimization based on the sample matrix and the specific instrumentation used.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of Furazolidone (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of the mobile phase.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

    • From these stock solutions, prepare a series of calibration standards by serial dilution to cover the desired concentration range. Each calibration standard should be spiked with a constant concentration of the this compound internal standard.

  • Sample Extraction (General Procedure):

    • The extraction procedure will vary depending on the matrix (e.g., plasma, tissue, food product). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is often employed.

    • For example, a sample can be homogenized and extracted with an organic solvent. The extract is then evaporated to dryness and reconstituted in the mobile phase.

    • Prior to injection, the reconstituted sample should be filtered through a 0.45 µm syringe filter.

HPLC Method

A robust HPLC method for the analysis of Furazolidone is presented below.[1][2]

ParameterValue
Column Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 75mm
Mobile Phase 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/minute
Injection Volume 1 µL
Detection UV at 367 nm
Internal Standard This compound

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods developed for the analysis of Furazolidone. These values can serve as a reference for method development and validation.

Table 1: Chromatographic Parameters and Performance

CompoundRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
Furazolidone2.45[3]40.2 - 60.4[3]>0.99[3]
Furazolidone2.770[4]2 - 18[4]Not Reported
FurazolidoneNot Specified10 - 30[5]0.9996[5]

Table 2: Method Sensitivity

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Furazolidone0.39[3]0.103[3]
Furazolidone0.076[5]0.230[5]

Visualizations

Metabolic Pathway of Furazolidone

The metabolic pathway of Furazolidone is crucial for understanding its potential toxicity and for identifying relevant metabolites for monitoring. The primary metabolic route involves the reduction of the nitro group.[6][7]

Furazolidone_Metabolism Furazolidone Furazolidone Nitro_Reduction Nitro-reduction Furazolidone->Nitro_Reduction Biotransformation Aminofuran_Derivative Aminofuran Derivative Nitro_Reduction->Aminofuran_Derivative Metabolite1 3-amino-2-oxazolidinone (AOZ) Aminofuran_Derivative->Metabolite1 Major Metabolite Metabolite2 beta-hydroxyethylhydrazine (HEH) Aminofuran_Derivative->Metabolite2 Major Metabolite

Caption: Proposed metabolic pathway for the degradation of Furazolidone.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of Furazolidone using an internal standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Spiking Spike with this compound (IS) Extraction->Spiking Reconstitution Reconstitute in Mobile Phase Spiking->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (367 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Furazolidone Calibration->Quantification

Caption: General experimental workflow for HPLC analysis of Furazolidone.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of Furazolidone using HPLC with this compound as an internal standard. The provided quantitative data and visual workflows serve as valuable resources for researchers and scientists in the fields of analytical chemistry and drug development. The robustness and specificity of this method make it suitable for a wide range of applications, including quality control, residue analysis, and pharmacokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furazolidone-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the signal intensity of Furazolidone-d4 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in my LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors, including inefficient ionization, ion suppression from the sample matrix, suboptimal instrument parameters, or issues with the internal standard itself. It is crucial to systematically evaluate each ofthese potential causes to identify and resolve the issue. Common culprits include poor sample cleanup, incorrect mobile phase composition, and non-optimized mass spectrometer source settings.

Q2: Which ionization mode is most suitable for this compound analysis?

Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for the analysis of Furazolidone and its metabolites.[1] ESI is a soft ionization technique that is well-suited for polar compounds, minimizing fragmentation and maximizing the signal of the protonated molecule, [M+H]⁺.

Q3: How can I mitigate matrix effects that suppress the this compound signal?

Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[2] To mitigate these effects:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds. This can involve trying different analytical columns, mobile phases, or gradient profiles.

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

A post-extraction spike experiment can be conducted to quantify the extent of matrix effects. This involves comparing the signal of this compound in a clean solvent to its signal in a blank matrix extract spiked after extraction.

Q4: My deuterated internal standard signal is decreasing throughout the analytical run. What could be the cause?

A progressive decrease in the signal of a deuterated internal standard can indicate a few issues. If the signal loss is specific to the deuterated standard and not the native analyte, it could be due to H/D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent. This is more likely if the deuterium labels are on exchangeable sites like hydroxyl or amine groups. Ensure your this compound has deuterium labels on stable positions. Another possibility is a gradual build-up of contaminants in the ion source, which can be addressed by cleaning the instrument.

Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?

For this compound, the precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will depend on the specific deuteration pattern. The product ions are generated by fragmentation of the precursor ion in the collision cell. While specific fragmentation data for this compound is not readily published, it is expected to follow similar fragmentation pathways as the non-deuterated form, with a mass shift corresponding to the number of deuterium atoms in the fragment. For the related metabolite, 3-amino-2-oxazolidinone-d4 (AOZ-d4), common transitions are monitored for quantification.[3]

Troubleshooting Guides

Guide 1: Systematic Optimization of ESI Source Parameters

The efficiency of ionization is highly dependent on the electrospray source parameters. A systematic approach to optimizing these settings can significantly enhance the signal intensity of this compound.

Experimental Protocol:

  • Prepare a Standard Solution: Infuse a solution of this compound at a known concentration (e.g., 100 ng/mL) in your mobile phase directly into the mass spectrometer using a syringe pump.

  • Parameter Optimization: While infusing the solution, manually adjust the following parameters one at a time, monitoring the signal intensity of the [M+H]⁺ ion. Record the optimal value for each parameter that provides the highest and most stable signal.

Table 1: Example of ESI Source Parameter Optimization for this compound

ParameterRange TestedOptimal ValueObserved Effect on Signal Intensity
Capillary Voltage2.0 - 5.0 kV4.5 kVSignal increases with voltage up to 4.5 kV, then plateaus or slightly decreases.
Nebulizer Gas Pressure20 - 60 psi45 psiHigher pressure improves nebulization and signal, but excessive pressure can be detrimental.
Drying Gas Flow5 - 15 L/min12 L/minIncreased flow enhances desolvation and signal intensity up to an optimal point.
Drying Gas Temperature250 - 400 °C350 °CHigher temperatures improve solvent evaporation, but excessive heat can cause degradation.[4]
Sheath Gas Temperature300 - 450 °C400 °CSimilar to drying gas, optimizes desolvation for better ionization.[5]
Sheath Gas Flow8 - 15 L/min12 L/minOptimizes the spray plume shape for efficient ion sampling.[5]

Troubleshooting Workflow for Low Signal Intensity

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.

TroubleshootingWorkflow cluster_solutions Potential Solutions Start Low this compound Signal Check_Instrument Verify Instrument Performance (Tuning & Calibration) Start->Check_Instrument Sample_Prep Evaluate Sample Preparation (Cleanup & Extraction) Check_Instrument->Sample_Prep Instrument OK Sol_Instrument Re-tune and Calibrate Check_Instrument->Sol_Instrument Issue Found Chromatography Optimize LC Method (Column, Mobile Phase, Gradient) Sample_Prep->Chromatography Cleanup Adequate Sol_Sample Improve Cleanup (SPE/LLE) Sample_Prep->Sol_Sample Issue Found MS_Parameters Optimize MS Source Parameters (Voltages, Gases, Temperatures) Chromatography->MS_Parameters Separation Optimized Sol_Chroma Change Column/Mobile Phase Chromatography->Sol_Chroma Issue Found Check_IS Investigate Internal Standard (Purity, Stability, Co-elution) MS_Parameters->Check_IS Parameters Optimized Sol_MS Systematic Parameter Tuning MS_Parameters->Sol_MS Issue Found Resolved Signal Intensity Improved Check_IS->Resolved IS Issues Resolved Sol_IS Verify IS Purity & Co-elution Check_IS->Sol_IS Issue Found Sol_Instrument->Resolved Sol_Sample->Resolved Sol_Chroma->Resolved Sol_MS->Resolved Sol_IS->Resolved

A logical workflow for troubleshooting low signal intensity.
Guide 2: Addressing Potential Issues with the Deuterated Internal Standard

When using a deuterated internal standard like this compound, it's essential to ensure its purity, stability, and chromatographic behavior relative to the native analyte.

Experimental Protocol: Verifying Co-elution and Isotopic Purity

  • Co-elution Check:

    • Prepare a solution containing both Furazolidone and this compound.

    • Inject this solution into your LC-MS/MS system.

    • Extract the ion chromatograms for the primary transitions of both the analyte and the internal standard.

    • The retention times for both peaks should be nearly identical. A significant shift can indicate that they are experiencing different matrix effects.[6]

  • Isotopic Purity Assessment:

    • Prepare a high-concentration solution of only this compound.

    • Acquire a full-scan mass spectrum of this solution.

    • Examine the spectrum for the presence of the unlabeled Furazolidone. The presence of a significant peak at the m/z of the native compound indicates isotopic impurity, which can affect the accuracy of quantification.

Signaling Pathway of Electrospray Ionization (ESI)

The following diagram illustrates the key stages of the electrospray ionization process, highlighting where signal loss can occur.

ESISignalingPathway cluster_LC LC Eluent cluster_ESI_Source ESI Source cluster_MS Mass Spectrometer LC_Output Analyte in Mobile Phase Capillary Charged Capillary LC_Output->Capillary High Voltage Taylor_Cone Taylor Cone Formation Capillary->Taylor_Cone Nebulizing Gas Droplet_Fission Coulombic Fission Taylor_Cone->Droplet_Fission Solvent Evaporation (Drying Gas & Temp) Gas_Phase_Ions Gas-Phase Ion Formation Droplet_Fission->Gas_Phase_Ions Loss1 Ion Suppression (Matrix Effects) Droplet_Fission->Loss1 Loss2 Incomplete Desolvation Droplet_Fission->Loss2 Sampling_Orifice Ion Sampling Gas_Phase_Ions->Sampling_Orifice Mass_Analyzer Mass Analysis Sampling_Orifice->Mass_Analyzer Loss3 Poor Ion Transmission Sampling_Orifice->Loss3 Detector Detection Mass_Analyzer->Detector

The electrospray ionization process and potential points of signal loss.

References

Technical Support Center: Matrix Effects in Furazolidone-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Furazolidone-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3][4][5][6]

Q2: My analysis of a spiked sample shows poor recovery for this compound. Is this a matrix effect?

A2: Poor recovery can be a result of matrix effects, but it can also be due to inefficient extraction of the analyte from the matrix. It is crucial to differentiate between these two phenomena. Matrix effects specifically refer to the influence of the matrix on the ionization process in the mass spectrometer, not the physical loss of the analyte during sample preparation. A post-extraction spiking experiment can help determine if the issue is with the matrix effect or the extraction recovery.

Q3: I am using this compound, a stable isotope-labeled internal standard. Shouldn't this correct for all matrix effects?

A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are the best tools to compensate for matrix effects, they may not provide a complete solution in all cases.[7] The underlying assumption is that the analyte and the SIL-IS are affected by the matrix in the exact same way. If the ion suppression is severe, the signal for both the analyte and the internal standard can be significantly reduced, leading to a loss of sensitivity and potentially impacting the reliability of the results.[7] Therefore, it is still important to assess and minimize matrix effects.

Q4: What are the common sources of matrix effects in bioanalytical samples?

A4: In biological matrices such as plasma, urine, and tissue, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[3][8] In food matrices like honey, milk, or meat, the complexity of sugars, fats, and proteins can also lead to significant matrix effects.[7]

Q5: How can I qualitatively assess at what point during my chromatographic run matrix effects are most significant?

A5: A post-column infusion experiment is a valuable qualitative tool for this purpose.[3][9][10] By infusing a constant flow of this compound solution into the mass spectrometer after the analytical column, you can observe a stable baseline signal. When a blank, extracted matrix sample is then injected, any dips or rises in this baseline will indicate regions of ion suppression or enhancement, respectively, as different matrix components elute from the column.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility and accuracy Significant matrix effects altering ionization.1. Quantify the matrix effect using the post-extraction spike protocol. 2. Optimize sample preparation to remove interfering components (see protocols below). 3. Adjust chromatographic conditions to separate this compound from interfering peaks.
Low signal intensity for this compound Ion suppression by co-eluting matrix components.1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Modify the chromatographic gradient to move the elution of this compound to a cleaner region of the chromatogram. 3. Employ a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE).[9]
Inconsistent results between different sample lots Relative matrix effects due to variability in matrix composition between lots.1. Evaluate the matrix effect across multiple lots of the same matrix. 2. If variability is high, a more robust sample preparation method may be necessary.
Peak shape distortion (e.g., tailing, fronting) Co-eluting matrix components interfering with the chromatography.1. Optimize the mobile phase composition and gradient profile. 2. Consider a different stationary phase for the analytical column. 3. Ensure adequate sample cleanup to remove interfering substances.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of matrix effects.

Methodology:

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, honey) that is known to be free of Furazolidone using your established sample preparation method.

  • Prepare Spiked Samples:

    • Set A (Analyte in Solvent): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Analyte in Matrix Extract): Spike the blank matrix extract with the this compound standard to achieve the same final concentration as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method and record the peak areas.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation:

Sample Set Description Mean Peak Area (n=3) Matrix Effect (%)
Set A This compound in Solvent1,500,000N/A
Set B This compound in Plasma Extract975,00065% (Ion Suppression)
Set C This compound in Honey Extract1,650,000110% (Ion Enhancement)
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for reducing matrix effects through SPE.

Methodology:

  • Sample Pre-treatment: Centrifuge the sample to remove particulates. Acidify the sample with an appropriate acid (e.g., formic acid) to ensure the analyte is in the correct ionization state for retention.

  • Column Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration with acidified water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a stronger organic solvent wash (e.g., methanol) to remove lipids and other organic interferences.

  • Elution: Elute the this compound from the cartridge using a solvent mixture designed to disrupt the retention mechanism (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation Sample Biological or Food Sample Extraction Extraction (e.g., LLE, QuEChERS) Sample->Extraction Extract Sample Extract Extraction->Extract LCMS LC-MS/MS System Extract->LCMS Data Raw Data (Peak Area) LCMS->Data Calculation Calculate Matrix Effect (%) Data->Calculation Result Result Calculation->Result IonSuppression Ion Suppression Result->IonSuppression < 100% IonEnhancement Ion Enhancement Result->IonEnhancement > 100% NoEffect No Significant Effect Result->NoEffect ~ 100%

Caption: Workflow for the quantitative assessment of matrix effects.

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Overcoming Poor Recovery of Furazolidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Furazolidone-d4 during solid-phase extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound consistently low?

A1: Low recovery of this compound can stem from several factors throughout the extraction process. These can be broadly categorized as issues related to the sample matrix, the SPE method itself, or the stability of the analyte. Common culprits include matrix effects, improper pH of the sample or solvents, incorrect choice of SPE sorbent, and suboptimal washing or elution steps.[1][2] It is also crucial to ensure the stability of this compound throughout the procedure, as it can be sensitive to light and pH.[3][4]

Q2: Could matrix effects be the reason for poor this compound recovery even though I'm using a deuterated internal standard?

A2: Yes, significant matrix effects can still negatively impact your results. While deuterated internal standards like this compound are designed to compensate for variations in extraction and ionization, severe ion suppression can lead to a loss of signal for both the analyte and the internal standard.[5][6] This can result in a poor signal-to-noise ratio and make accurate quantification difficult.

Q3: Is it possible that the deuterium atoms on this compound are exchanging with hydrogen atoms from my solvents?

A3: While deuterium atoms covalently bonded to carbon are generally stable, the possibility of H-D exchange, though low, should not be entirely dismissed, especially under harsh pH or temperature conditions.[7] It is more likely that other factors are contributing to low recovery, but if all other possibilities have been exhausted, investigating the stability of the deuterated standard under your specific experimental conditions may be warranted.

Q4: What are the key chemical properties of this compound that I should be aware of during extraction?

A4: Furazolidone is a nitrofuran antibiotic. It is a light-sensitive compound and is more stable under acidic conditions.[3][4] It is sparingly soluble in water and ethanol but more soluble in dimethylformamide.[4] These properties are critical when selecting solvents for extraction, washing, and elution, and for sample handling and storage.

Troubleshooting Guide

This guide will walk you through a systematic approach to diagnose and resolve poor recovery of this compound.

Step 1: Pinpoint the Stage of Analyte Loss

To effectively troubleshoot, you must first identify where in the extraction process the this compound is being lost.

  • Action: Collect and analyze fractions from each step of your SPE procedure:

    • Sample load flow-through

    • Wash solvent fractions

    • Elution fraction(s)

  • Analysis: Quantify the amount of this compound in each fraction. This will tell you if the analyte is not binding to the sorbent, being washed away prematurely, or not eluting effectively.[8]

dot

start Start Troubleshooting collect_fractions Collect Fractions: - Load Flow-Through - Wash Fractions - Elution Fractions start->collect_fractions analyze_fractions Analyze Fractions for this compound collect_fractions->analyze_fractions found_in_load Analyte in Load Flow-Through? analyze_fractions->found_in_load found_in_wash Analyte in Wash Fraction? found_in_load->found_in_wash No solution_load Problem: Poor Retention Actions: - Check sample pH - Verify sorbent choice - Reduce sample solvent strength found_in_load->solution_load Yes not_in_eluate Analyte Not in Eluate (or low)? found_in_wash->not_in_eluate No solution_wash Problem: Premature Elution Actions: - Decrease wash  solvent strength - Use a less polar  wash solvent found_in_wash->solution_wash Yes solution_elution Problem: Incomplete Elution Actions: - Increase elution  solvent strength - Increase elution volume - Check for sorbent drying not_in_eluate->solution_elution Yes success Recovery Improved not_in_eluate->success No (investigate other issues) solution_load->success solution_wash->success solution_elution->success

Caption: Troubleshooting workflow for diagnosing poor this compound recovery.

Step 2: Address Common Problems Based on Findings

The following sections provide detailed solutions for common issues identified in Step 1.

Issue 1: this compound is Found in the Sample Loading Flow-Through

This indicates that the analyte is not being retained by the SPE sorbent.

  • Potential Cause: Incorrect sample pH.

    • Explanation: For non-polar retention on a reversed-phase sorbent (e.g., C18), the analyte should be in its neutral form. Furazolidone is more stable in acidic conditions.

    • Solution: Adjust the pH of your sample to be acidic (e.g., pH 3-4) to ensure this compound is neutral and will be retained on a non-polar sorbent.[9]

  • Potential Cause: Inappropriate sorbent selection.

    • Explanation: The polarity of the sorbent must be appropriate for the analyte. For Furazolidone, a reversed-phase sorbent is typically used.[2][10]

    • Solution: Ensure you are using a sorbent with the correct retention mechanism. If using a reversed-phase sorbent, consider one with a different chemistry (e.g., C8 vs. C18) or a polymer-based sorbent for mixed-mode interactions.

  • Potential Cause: Sample solvent is too strong.

    • Explanation: If the solvent in which your sample is dissolved has a high percentage of organic solvent, it can prevent the analyte from binding to the sorbent.

    • Solution: Dilute your sample with a weaker solvent (e.g., water or a low percentage of organic solvent) before loading it onto the SPE cartridge.

Issue 2: this compound is Found in the Wash Fraction

This suggests that the analyte is being prematurely eluted during the washing step.

  • Potential Cause: Wash solvent is too strong.

    • Explanation: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.

    • Solution: Decrease the strength of your wash solvent. For a reversed-phase sorbent, this means reducing the percentage of organic solvent in the wash solution.[1][8]

Issue 3: this compound Recovery is Low in the Elution Fraction

This points to incomplete elution of the analyte from the SPE sorbent.

  • Potential Cause: Elution solvent is too weak.

    • Explanation: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.

    • Solution: Increase the strength of your elution solvent. For a reversed-phase sorbent, this typically involves increasing the percentage of organic solvent (e.g., acetonitrile or methanol).[2][11]

  • Potential Cause: Insufficient elution volume.

    • Explanation: The volume of the elution solvent may not be enough to completely desorb the analyte from the sorbent.

    • Solution: Increase the volume of the elution solvent in increments and analyze the recovery at each step.[2]

  • Potential Cause: Sorbent bed has dried out.

    • Explanation: If the sorbent bed dries out after the conditioning step and before sample loading, it can lead to poor retention and subsequent poor elution.

    • Solution: Ensure the sorbent bed remains wetted throughout the entire process until the final drying step before elution.

Data Presentation

Table 1: Chemical Properties of Furazolidone

PropertyValueReference
Molecular FormulaC₈H₇N₃O₅[12]
Molecular Weight225.16 g/mol [12]
AppearanceLight yellow crystalline powder[4]
SolubilityInsoluble in water and ethanol; slightly soluble in chloroform; soluble in dimethylformamide.[4]
StabilityLight sensitive; stable in acidic conditions; decomposes in the presence of alkali.[3][4]

Table 2: Troubleshooting Summary for Poor this compound Recovery

ProblemPotential CauseRecommended Solution
Analyte in Load Flow-Through Incorrect sample pHAdjust sample to acidic pH (e.g., 3-4).
Inappropriate sorbent choiceUse a reversed-phase (e.g., C18) or polymer-based sorbent.
Sample solvent too strongDilute sample with a weaker solvent before loading.
Analyte in Wash Fraction Wash solvent too strongDecrease the organic solvent percentage in the wash solution.
Low Analyte in Elution Elution solvent too weakIncrease the organic solvent percentage in the elution solution.
Insufficient elution volumeIncrease the volume of the elution solvent.
Sorbent bed dried outEnsure the sorbent bed remains wetted during the process.
General Low Recovery Matrix effectsDilute the sample; use a more selective clean-up method.
Analyte degradationProtect samples from light; store at low temperatures; ensure acidic pH.

Experimental Protocols

Baseline Solid-Phase Extraction (SPE) Protocol for Furazolidone from Animal Tissue

This protocol is a starting point and may require optimization for your specific matrix and analytical instrumentation.

  • Sample Preparation:

    • Homogenize 1 gram of tissue with 5 mL of an acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0).

    • Add this compound internal standard.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water.

    • Important: Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the analyte with 5 mL of a strong organic solvent (e.g., acetonitrile or methanol).

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

dot

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis homogenize Homogenize Tissue with Acidic Buffer add_is Add this compound Internal Standard homogenize->add_is centrifuge Vortex and Centrifuge add_is->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant condition Condition Cartridge (Methanol, Water) load Load Sample collect_supernatant->load condition->load wash Wash Cartridge (Water, Weak Organic) load->wash dry Dry Cartridge wash->dry elute Elute Analyte (Strong Organic Solvent) dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE) of Furazolidone.

References

Technical Support Center: Optimizing Mobile Phase for Furazolidone-d4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Furazolidone-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phase compositions for this compound separation?

A1: For the reversed-phase HPLC or UPLC separation of Furazolidone and its deuterated analog, this compound, a combination of an aqueous solvent and an organic solvent is typically used. Common starting points for mobile phase composition include:

  • Acetonitrile and Water: This is a widely used combination. Ratios can vary, for instance, 20% acetonitrile and 80% water or in gradient elution.[1][2] An acidic modifier is often added.

  • Methanol and Water: Methanol can be used as an alternative to acetonitrile and may offer different selectivity.

  • Acidic Modifiers: To improve peak shape and control ionization, acids like formic acid (0.1%), acetic acid (1%), or a phosphate buffer are frequently added to the aqueous component of the mobile phase.[1][3]

Q2: Which type of HPLC/UPLC column is most suitable for this compound analysis?

A2: C18 and C8 columns are the most commonly reported stationary phases for the separation of Furazolidone.[1][3][4] The choice between C18 and C8 will depend on the desired retention and selectivity. C18 columns are more retentive, which can be beneficial for separating this compound from less retained impurities.

Q3: What detection methods are appropriate for this compound?

A3: Several detection methods can be employed for the analysis of this compound:

  • UV Detection: Furazolidone has a UV absorbance maximum around 365-367 nm, making UV detection a viable option.[1][3]

  • Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, especially in complex matrices like biological samples, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[5][6] This is particularly useful for deuterated standards like this compound.

  • Electrochemical Detection: This method has also been reported for the analysis of Furazolidone and other nitrofurans.[4]

Q4: Will this compound have the same retention time as non-deuterated Furazolidone?

A4: In reversed-phase chromatography, deuterated standards like this compound typically have very similar, but not always identical, retention times compared to their non-deuterated counterparts. A slight shift in retention time may be observed. It is crucial to confirm the retention time of this compound by injecting a pure standard.

Troubleshooting Guide

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What can I do?

A1: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for Furazolidone. Adding a small amount of acid (e.g., 0.1% formic acid) can help to protonate silanol groups on the column and reduce peak tailing.

  • Check for Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Sample Solvent Effects: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Q2: The resolution between this compound and another compound (e.g., an impurity or another analyte) is poor. How can I improve it?

A2: To improve resolution, you can modify the following:

  • Mobile Phase Composition:

    • Organic Solvent Percentage: A slight decrease in the organic solvent percentage will increase retention and may improve resolution.

    • Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve separation.

    • Aqueous Phase Modifier: Changing the type or concentration of the acid modifier (e.g., from formic acid to acetic acid) can influence selectivity.

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.[7]

  • Column Chemistry: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).[6]

Q3: My retention times are shifting between injections. What is the cause?

A3: Retention time instability can be due to:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[3]

  • Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations and lead to retention time variability.

Q4: I am analyzing this compound in a complex matrix (e.g., plasma, tissue) and observing significant matrix effects. How can I mitigate this?

A4: Matrix effects are a common challenge in bioanalysis. Consider the following strategies:

  • Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]

  • Chromatographic Separation: Optimize the chromatography to separate this compound from the matrix components that are causing ion suppression or enhancement in the MS detector.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound itself when quantifying the non-deuterated form, is the most effective way to compensate for matrix effects.

Data Presentation

Table 1: Summary of Reported Mobile Phase Compositions for Furazolidone Analysis

Organic SolventAqueous PhaseModifierColumn TypeDetectionReference
Acetonitrile (20%)DI Water (80%)0.1% Formic AcidC8UV @ 367nm[1]
Acetonitrile (12%)DI Water (88%)1% Acetic AcidC18UV @ 365nm[3]
Acetonitrile (28%)0.1 M Sodium Perchlorate (72%)0.5% Glacial Acetic AcidC18Electrochemical[4]
AcetonitrileWaterPhosphate Buffer (pH 7.5)C8UV @ 215nm[7]
Methanol80 mM Dipotassium Phosphate (pH 7.5)-C18UV @ 254nm[8]
Methanol (90%)Acetonitrile (10%)-C18UV @ 259nm[9]

Experimental Protocols

General Protocol for HPLC/UPLC Method Development for this compound Separation

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm for UPLC or 150 mm x 4.6 mm, 5 µm for HPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min for UPLC or 1.0 mL/min for HPLC.

    • Column Temperature: 30 °C.

    • Injection Volume: 1-10 µL.

    • Detection:

      • UV: Monitor at 365 nm.

      • MS/MS: Use electrospray ionization (ESI) in positive mode. Optimize MS parameters (e.g., precursor/product ions, collision energy) by infusing a standard solution of this compound.

  • Initial Gradient:

    • Start with a broad gradient to determine the approximate elution time of this compound. For example:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-9 min: 90% B

      • 9-10 min: 10% B (return to initial conditions)

      • 10-15 min: Re-equilibration at 10% B.

  • Method Optimization:

    • Based on the initial results, adjust the gradient to improve resolution and reduce run time.

    • If peak shape is poor, consider adding a different modifier or changing the organic solvent to methanol.

Mandatory Visualization

ExperimentalWorkflow Experimental Workflow for Method Development cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation A Define Analytical Requirements B Select Column and Initial Mobile Phase A->B C Prepare Standard Solutions of this compound B->C D Initial Gradient Run C->D E Evaluate Peak Shape, Retention, and Resolution D->E F Optimize Mobile Phase (Gradient, Solvent Ratio, pH) E->F Adjustments Needed H Assess System Suitability (Precision, Tailing Factor) E->H Acceptable G Fine-tune Flow Rate and Temperature F->G G->E I Method Validation (Linearity, Accuracy, etc.) H->I

Caption: A logical workflow for developing a chromatographic method.

TroubleshootingFlow Troubleshooting Logic for Poor Resolution Start Poor Resolution Observed Q1 Isocratic or Gradient? Start->Q1 A1 Decrease Organic Solvent % Q1->A1 Isocratic A2 Make Gradient Shallower Q1->A2 Gradient Q2 Resolution Improved? A1->Q2 A2->Q2 A3 Change Organic Solvent (ACN <-> MeOH) Q2->A3 No End1 Problem Solved Q2->End1 Yes Q3 Resolution Improved? A3->Q3 A4 Modify Mobile Phase pH/ Buffer Q3->A4 No Q3->End1 Yes Q4 Resolution Improved? A4->Q4 A5 Try a Different Column Chemistry Q4->A5 No Q4->End1 Yes End2 Further Investigation Required A5->End2

Caption: A step-by-step guide for troubleshooting poor resolution.

References

Troubleshooting peak tailing for Furazolidone analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in the HPLC analysis of Furazolidone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in Furazolidone analysis?

A1: In an ideal HPLC analysis, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This is a concern because it can lead to several analytical problems, including:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation difficult.[3]

  • Inaccurate Quantification: The asymmetry compromises the accuracy of peak integration, leading to unreliable quantitative results.[1][3]

  • Lower Method Robustness: Tailing can indicate that the analytical method is sensitive to minor changes, reducing its overall reliability.[3]

The degree of tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value close to 1.0 is ideal. Values greater than 1.2 suggest significant tailing.[3][4]

Q2: My Furazolidone peak is tailing. What are the primary causes?

A2: Peak tailing in HPLC can stem from chemical, column-related, or instrumental issues. The most common cause is the occurrence of more than one retention mechanism for the analyte.[1][4] For Furazolidone, a compound that can exhibit basic properties, tailing is often linked to secondary interactions with the stationary phase.

Key potential causes include:

  • Chemical Interactions: Strong interactions between Furazolidone and active sites (e.g., ionized silanol groups) on the silica-based column packing.[1][4]

  • Column Issues: Degradation of the column, deformation of the packing bed, or a blocked inlet frit.[1]

  • Mobile Phase Problems: An inappropriate mobile phase pH or insufficient buffer concentration.[1][5]

  • Sample Overload: Injecting too much sample, which saturates the column.[1]

  • Instrumental Effects: Extra-column band broadening caused by excessive tubing length or dead volume in fittings.[3][6]

Q3: How does the mobile phase pH affect the peak shape of Furazolidone?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like Furazolidone.[5][7] Tailing often occurs when the mobile phase pH is close to the analyte's pKa, causing it to exist in both ionized and unionized forms.[5]

The primary cause of tailing for basic compounds on reversed-phase columns is the interaction with acidic residual silanol groups on the silica surface.[4][8] These silanols are typically ionized at a pH above 3.[4] To mitigate this, two general strategies are employed:

  • Low pH (Ion Suppression): Operating at a low pH (e.g., 2-3) protonates the silanol groups, neutralizing their negative charge and minimizing unwanted secondary ionic interactions with the basic analyte.[3][4] The use of acidic modifiers like formic acid is common in this approach.[9]

  • High pH: In some cases, using a higher pH can improve peak shape for basic compounds.[10] One study involving the simultaneous analysis of Metronidazole, Furazolidone, and Dicyclomine found that peak tailing persisted up to pH 7.0, but the best peak separation and purity were achieved at a pH of 7.5.[11] This approach keeps the analyte in a consistent ionic state, away from its pKa.

The optimal pH must be determined during method development, as it depends on the specific analyte, column chemistry, and other chromatographic conditions.[5][11]

Q4: Could my HPLC column be the cause of the peak tailing?

A4: Yes, the column is a frequent source of peak tailing.[3] If you observe that only the Furazolidone peak (or other basic compounds) is tailing while neutral compounds have a good shape, the issue is likely related to chemical interactions with the column packing.[6]

  • Secondary Silanol Interactions: Standard silica-based C8 or C18 columns have residual silanol groups that can interact strongly with basic analytes, causing tailing.[4][12][13] Using a modern, high-purity, end-capped column can significantly reduce these interactions.[4][6] End-capping is a process that chemically derivatizes most of the residual silanols to make them less polar and reactive.[4][12]

  • Column Degradation: Over time, columns can degrade, especially when used with high-pH mobile phases. This can expose more active silanol sites. If peak tailing has worsened over time, the column may be nearing the end of its life.[3]

  • Packing Bed Deformation: A void at the column inlet or a channel in the packing bed can distort the flow path, causing tailing for all peaks in the chromatogram.[1][2] This can sometimes be fixed by reversing and flushing the column.[2] A partially blocked inlet frit can cause the same issue.[2]

Q5: Can my sample preparation or injection technique cause peak tailing?

A5: Yes, issues related to the sample itself or how it is introduced into the system can lead to poor peak shape.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[1] If tailing worsens at higher concentrations, this is a likely cause. The solution is to dilute the sample or reduce the injection volume.[1][3]

  • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile in a highly aqueous mobile phase), it can cause peak distortion.[3] Ideally, the injection solvent should match the initial mobile phase composition.[3]

Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing the cause of peak tailing.

G A Peak Tailing Observed B Are all peaks tailing? A->B C Tailing affects only Furazolidone or specific peaks B->C No D Tailing affects all peaks B->D Yes E Likely Chemical Problem C->E F Likely Physical/Instrumental Problem D->F G Check Mobile Phase: - Adjust pH (try lower pH, e.g., add 0.1% Formic Acid) - Increase buffer strength E->G J Check for Column Void / Blockage: - Reverse and flush column - Replace column frit F->J H Review Column: - Use end-capped column - Replace old column G->H I Check Sample: - Dilute sample (check for overload) - Match injection solvent to mobile phase H->I K Check for Extra-Column Volume: - Check fittings for leaks/dead volume - Use shorter/narrower tubing J->K

Caption: A troubleshooting flowchart for diagnosing peak tailing.

Mechanism of Secondary Interactions

The diagram below illustrates how basic compounds like Furazolidone can interact with residual silanol groups on a silica-based stationary phase, leading to peak tailing. Operating at a low pH neutralizes these silanols, promoting a more uniform interaction and symmetrical peak shape.

G cluster_0 Mid-Range pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 3) A Silica Surface Si-O⁻ (Ionized Silanol) C Ionic Interaction (Causes Tailing) B Furazolidone (Basic Site R-NH₂⁺) B->A:f1 Strong Attraction D Silica Surface Si-OH (Protonated Silanol) F Repulsion / No Interaction (Symmetrical Peak) E Furazolidone (R-NH₂⁺) E->D:f1 Minimal Interaction

Caption: Effect of pH on silanol interactions with a basic analyte.

Quantitative Data Summary

The choice of mobile phase pH has a significant impact on the peak shape of Furazolidone. The optimal pH can vary depending on the column and other analytes in the mixture.

ParameterMethod 1: Low pHMethod 2: Neutral/High pH
Objective Minimize silanol interactionsAchieve optimal separation in a multi-component mixture
Mobile Phase pH Acidic (e.g., using 0.1% Formic Acid)pH 7.5
Mechanism Protonates residual silanol groups on the silica surface, preventing secondary ionic interactions with the basic analyte.[4][7]Maintains a consistent ionic state for all analytes, potentially improving selectivity and peak purity away from the pKa.
Observation Generally improves peak symmetry for basic compounds.[3]In a specific study, peak tailing was observed until pH 7.0, with the best separation and peak purity achieved at pH 7.5.[11]
Reference [9][11]

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Furazolidone. These can serve as a starting point for method development and troubleshooting.

Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase

This method is designed for the analysis of Furazolidone and provides good separation from a structurally similar compound, Nitrofurantoin.[9]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Cogent Bidentate C8™, 4µm, 100Å (4.6 x 75mm).[9]

  • Mobile Phase: 80% Deionized Water / 20% Acetonitrile / 0.1% Formic Acid (v/v).[9]

  • Flow Rate: 1.0 mL/minute.[9]

  • Injection Volume: 1 µL.[9]

  • Detection: UV at 367 nm.[9]

  • Sample Preparation: Dissolve 1 mg of Furazolidone reference standard in 1 mL of the mobile phase. Dilute 1:10 with the same mobile phase before injection.[9]

Protocol 2: Reversed-Phase HPLC with Neutral pH Mobile Phase

This gradient method was developed for the simultaneous estimation of Metronidazole, Furazolidone, and Dicyclomine.[11]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Thermo C8 (150 mm x 4.6 mm).[11]

  • Mobile Phase:

    • Pump A: Acetonitrile and water (40:60 v/v).[11]

    • Pump B: 20 mM phosphate buffer with pH adjusted to 7.5 using 10% w/v sodium hydroxide.[11]

  • Elution: Gradient elution (specific gradient profile should be optimized).[11]

  • Run Time: 15 minutes.[11]

  • Detection: UV at 215 nm.[11]

  • Retention Time of Furazolidone: Approximately 2.45 minutes.[11]

References

Stability issues of Furazolidone-d4 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Furazolidone-d4 for researchers, scientists, and drug development professionals. Due to a lack of extensive, publicly available stability data for the deuterated form, this guide focuses on best practices derived from information on Furazolidone and general principles of chemical stability, empowering users to address stability concerns in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a dry and cool place. For long-term storage, temperatures of 4°C or -20°C are recommended.[1][2][3] It is crucial to prevent exposure to moisture and light, as Furazolidone is known to be light-sensitive.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents like acetonitrile, DMSO, and dimethylformamide.[2][3][5] Stock solutions should be prepared in a high-purity, anhydrous solvent. To minimize degradation, it is advisable to store stock solutions at -20°C or lower in amber vials to protect from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions?

A3: The stability of Furazolidone in aqueous solutions is limited. Some sources suggest that aqueous solutions should not be stored for more than one day.[3] The stability is also expected to be pH-dependent. For experiments requiring aqueous buffers, it is best to prepare the solution fresh from a stock in an organic solvent just before use.

Q4: Are there known degradation pathways for this compound?

A4: While specific studies on this compound are scarce, the degradation pathways are expected to be similar to those of Furazolidone. The primary degradation involves the reduction of the nitro group.[6][7] The molecule can also undergo hydrolysis, particularly at non-neutral pH.

Q5: How can I check the stability of my this compound solution?

A5: The most reliable way to check for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] A stability-indicating method can separate the intact this compound from its degradation products. A simple check involves comparing the chromatographic profile of an aged solution to that of a freshly prepared one. A decrease in the main peak area or the appearance of new peaks suggests degradation.

Troubleshooting Guide

IssueQuestionPossible Cause & Solution
Inconsistent analytical results Are you observing a decrease in the analyte peak area over time in your standards or samples?This could indicate degradation of this compound in your solution. Solution: Prepare fresh standards for each analytical run. If samples need to be stored, keep them at a low temperature (e.g., in an autosampler cooled to 4°C) and protect them from light. Evaluate the stability of the compound in your specific sample matrix.
Appearance of unknown peaks in chromatogram Are new, unexpected peaks appearing in the chromatograms of your stored solutions?These are likely degradation products. Solution: If the identity of the degradants is not critical, focus on minimizing their formation by optimizing storage conditions (lower temperature, protection from light, use of antioxidants if compatible). If their identity is important, further characterization using techniques like high-resolution mass spectrometry may be needed.
Poor recovery in sample preparation Is the recovery of this compound from your sample matrix lower than expected?This could be due to degradation during the sample preparation process (e.g., extraction, evaporation). Solution: Minimize the time samples spend at room temperature. If heating is required, perform it for the shortest possible duration. Protect samples from light throughout the procedure. Consider spiking a control sample and processing it in parallel to assess degradation during sample handling.
Color change of solution Has your this compound solution changed color (e.g., from colorless to yellow)?Furazolidone is a yellow powder, and its solutions may have a yellowish tint. However, a noticeable change in color intensity upon storage can be an indicator of degradation. Solution: Discard the solution and prepare a fresh one. This is a simple visual cue that the integrity of the solution may be compromised.

Summary of Storage Recommendations

FormatSolvent/MatrixTemperatureLight ConditionDuration
Solid N/A4°C or -20°CProtect from lightLong-term
Stock Solution Acetonitrile, DMSO≤ -20°CProtect from lightAliquot for single use to avoid freeze-thaw cycles
Working Solution Aqueous BufferPrepare freshProtect from lightUse immediately; do not store for more than a day

Experimental Protocols

Protocol for Short-Term Stability Assessment of this compound in a Specific Solvent

This protocol provides a framework for researchers to determine the stability of this compound in a solvent under specific temperature conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve it in the chosen solvent (e.g., HPLC-grade acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect from light during this process.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the same solvent to a working concentration relevant to your experiments (e.g., 10 µg/mL).

    • Dispense aliquots of this working solution into amber HPLC vials.

  • Storage Conditions and Time Points:

    • Store the vials under the desired temperature conditions (e.g., Room Temperature (25°C), Refrigerated (4°C), and Frozen (-20°C)).

    • Define the time points for analysis. For a short-term study, this could be 0, 2, 4, 8, 24, and 48 hours for the room temperature sample, and 0, 1, 3, 7, and 14 days for the refrigerated and frozen samples.

  • Analytical Method:

    • Use a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to resolve this compound from any potential degradants.

    • At each time point, retrieve one vial from each storage condition. If frozen, allow it to thaw completely and equilibrate to room temperature before analysis.

  • Data Analysis:

    • Inject the samples into the chromatograph.

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • A common criterion for stability is the retention of at least 90-95% of the initial concentration.

    • Plot the percentage remaining versus time for each condition to visualize the degradation trend.

Visualizations

TroubleshootingWorkflow Troubleshooting Logic for this compound Stability start Inconsistent Analytical Results? check_peak_area Is the peak area of this compound decreasing over time? start->check_peak_area Yes check_new_peaks Are new peaks appearing in the chromatogram? start->check_new_peaks No fresh_standards Prepare fresh standards for each run. Evaluate stability in your specific matrix. check_peak_area->fresh_standards Yes check_peak_area->check_new_peaks No end_node Problem Resolved fresh_standards->end_node degradation_products These are likely degradation products. Optimize storage (↓ temp, protect from light). check_new_peaks->degradation_products Yes check_recovery Is sample preparation recovery low? check_new_peaks->check_recovery No degradation_products->end_node optimize_prep Minimize time and heat during sample prep. Protect from light. check_recovery->optimize_prep Yes check_recovery->end_node No optimize_prep->end_node

Caption: Troubleshooting workflow for identifying and addressing stability issues.

StabilityTestingWorkflow Experimental Workflow for Stability Assessment prep_stock 1. Prepare Concentrated Stock Solution prep_samples 2. Prepare Working Concentration Aliquots in Amber Vials prep_stock->prep_samples storage 3. Store Aliquots under Different Conditions (e.g., -20°C, 4°C, 25°C) prep_samples->storage analysis 4. Analyze at Predetermined Time Points using a Stability-Indicating Method storage->analysis data_analysis 5. Calculate % Remaining vs. Time=0 analysis->data_analysis conclusion 6. Determine Stability under Each Condition data_analysis->conclusion

Caption: Workflow for conducting a stability assessment of this compound.

References

Technical Support Center: Detection of Low-Level Nitrofuran Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of low-levels of nitrofuran metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is the detection of nitrofuran metabolites important?

A1: Nitrofuran antibiotics are banned for use in food-producing animals in many countries, including the European Union, due to potential carcinogenic and mutagenic effects on human health.[1][2][3] However, their illegal use still occurs.[1] The parent nitrofuran drugs metabolize very quickly in animals, making them difficult to detect.[1][3][4] Their tissue-bound metabolites, however, are very stable and can be detected for several weeks after administration, serving as excellent markers for confirming the abuse of these antibiotics.[3][5][6]

Q2: What are the primary nitrofuran metabolites targeted for analysis?

A2: The four main metabolites monitored are:

  • 3-amino-2-oxazolidinone (AOZ): metabolite of furazolidone.[3][6]

  • Semicarbazide (SEM): metabolite of nitrofurazone.[3][6]

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): metabolite of furaltadone.[3][6]

  • 1-aminohydantoin (AHD): metabolite of nitrofurantoin.[3][6]

Q3: Why is derivatization necessary for nitrofuran metabolite analysis?

A3: Derivatization is a critical step to improve the sensitivity and specificity of the detection of nitrofuran metabolites.[1] The most common derivatizing agent is 2-nitrobenzaldehyde (2-NBA), which reacts with the metabolites to form nitrophenyl derivatives that are more amenable to LC-MS/MS analysis.[1][3] This process typically involves the simultaneous acid-catalyzed release of the protein-bound metabolites and their conversion into their 2-NBA derivatives.[7][8]

Q4: How stable are nitrofuran metabolites and their derivatives?

A4: Nitrofuran metabolites are remarkably stable.[6] Studies have shown that they are resistant to conventional cooking methods like frying, grilling, roasting, and microwaving, with 67-100% of the residues remaining.[2][9][10] They also remain stable during frozen storage at -20°C for at least 8 months.[2][9][10] Stock and working standard solutions of the metabolites in methanol are generally stable for up to 10 months at 4°C, although a slight drop in concentration has been observed for SEM solutions at low concentrations (10 ng/ml) over this period.[2][9]

Troubleshooting Guides

Issue 1: Poor Sensitivity / Low Signal Intensity
Potential Cause Troubleshooting Step
Suboptimal Ion Source Parameters Optimize ion source parameters such as nebulizing gas flow, dry gas flow, ion source voltage, and temperature to enhance the response of the target compounds.[11]
Inefficient Derivatization Ensure the derivatization reaction with 2-NBA goes to completion. The conventional method involves an overnight incubation at 37°C.[12] Newer, faster methods using microwave or ultrasound assistance can reduce this time to as little as 20 minutes to 2 hours.[4][5][13] Verify the pH of the reaction mixture.
Matrix Effects Matrix components can suppress the ionization of the target analytes.[14] Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[15][16] Using matrix-matched calibration curves is also crucial for accurate quantification.[4]
Analyte Degradation Although generally stable, ensure proper storage of samples and standards. Prepare fresh working solutions regularly.
Mass Spectrometer Contamination Contamination of the ion source can lead to high background noise and poor signal-to-noise ratios.[14] Regularly clean the ion source components. Using a divert valve during the LC run can minimize source contamination by directing the flow to waste during periods when no analytes are eluting.[4]
Issue 2: Inconsistent or Shifting Retention Times
Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate and consistent mixing of mobile phase components. Even small variations in pH or solvent ratios can affect retention times.[14]
Column Temperature Fluctuations Use a column oven to maintain a constant and stable temperature. A typical temperature for this analysis is 40°C.[4][7]
Column Degradation or Contamination If retention times consistently shift or peak shapes deteriorate, the column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Flow Rate Check the LC pump for leaks or pressure fluctuations. Ensure the pump is properly primed and degassed.
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Step
Column Overload Inject a smaller volume or a more dilute sample.
Column Contamination As mentioned above, a contaminated column can lead to poor peak shapes.[14] Implement a column washing procedure.
Inappropriate Mobile Phase Ensure the mobile phase is compatible with the column and the analytes. The use of additives like ammonium formate can improve peak shape.[4]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.

Experimental Protocols

Sample Preparation and Derivatization

This protocol is a generalized procedure and may require optimization for specific matrices.

  • Homogenization: Weigh approximately 2 grams of the homogenized tissue sample into a 50 mL centrifuge tube.[17]

  • Acid Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl.[17]

    • Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.[17]

    • Vortex the mixture thoroughly.[17]

    • Incubate overnight (approximately 16 hours) at 37°C in a shaking water bath.[12][17]

    • Alternative Faster Derivatization: Microwave-assisted reaction at 60°C for 2 hours or ultrasound-assisted derivatization at 60°C for 2 hours have been shown to be effective.[4][13]

  • Neutralization:

    • Cool the samples to room temperature.[12]

    • Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH.[17]

    • Adjust the pH to approximately 7.3 ± 0.2 with 0.125 M HCl or NaOH.[17]

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate, vortex for 1 minute, and centrifuge.[12]

    • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.[12][17]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol/water).[17]

    • Filter the final solution through a 0.2 µm syringe filter before injecting into the LC-MS/MS system.[17]

LC-MS/MS Parameters

The following are typical starting parameters that may require further optimization.

Parameter Typical Value
LC Column C18 or Phenyl-Hexyl reversed-phase column
Mobile Phase A 5 mM Ammonium Formate in Water:Methanol (90:10, v/v)[4]
Mobile Phase B 5 mM Ammonium Formate in Water:Methanol (10:90, v/v)[4]
Flow Rate 0.2 - 0.6 mL/min[4][7]
Column Temperature 40°C[4][7]
Injection Volume 10 µL[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table of Quantitative Data: Method Performance

The following table summarizes typical performance characteristics for the analysis of nitrofuran metabolites.

Metabolite Limit of Detection (LOD) (µg/kg) Limit of Quantification (LOQ) (µg/kg) Recovery (%)
AOZ 0.02 - 0.33[1][13]0.5 - 1.10[1][13]40 - 108[1][7]
AMOZ 0.01[1]0.5[1]80 - 108[1][7]
AHD 0.1 - 0.33[1][13]1.0 - 1.10[1][13]70 - 108[1][7]
SEM 0.05 - 0.25[1][13]0.6 - 0.80[1][13]70 - 108[1][7]

Note: LOD, LOQ, and recovery values can vary depending on the matrix, instrumentation, and specific method used.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Tissue Sample Hydrolysis_Derivatization 2. Acid Hydrolysis & Derivatization with 2-NBA Homogenization->Hydrolysis_Derivatization Neutralization 3. Neutralization (pH Adjustment) Hydrolysis_Derivatization->Neutralization LLE 4. Liquid-Liquid Extraction Neutralization->LLE Evaporation 5. Evaporation & Reconstitution LLE->Evaporation Filtration 6. Filtration Evaporation->Filtration LC_Separation 7. LC Separation Filtration->LC_Separation Injection MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 9. Data Analysis & Quantification MS_Detection->Data_Analysis Result Final Result Data_Analysis->Result

Caption: General workflow for nitrofuran metabolite analysis.

Troubleshooting cluster_source Ion Source cluster_prep Sample Prep cluster_lc LC System Start Low Signal Intensity? Check_Source_Params Optimize Source Parameters? Start->Check_Source_Params Clean_Source Clean Ion Source? Check_Source_Params->Clean_Source No Success Signal Improved Check_Source_Params->Success Yes Check_Derivatization Optimize Derivatization? Clean_Source->Check_Derivatization No Clean_Source->Success Yes Improve_Cleanup Improve Sample Cleanup (SPE/LLE)? Check_Derivatization->Improve_Cleanup No Check_Derivatization->Success Yes Check_Column Check/Replace Column? Improve_Cleanup->Check_Column No Improve_Cleanup->Success Yes Check_Mobile_Phase Prepare Fresh Mobile Phase? Check_Column->Check_Mobile_Phase No Check_Column->Success Yes Check_Mobile_Phase->Success Yes

Caption: Troubleshooting logic for low signal intensity.

Derivatization cluster_conditions Reaction Conditions Metabolite Metabolite (e.g., AOZ) Derivative NP-Derivative Metabolite->Derivative + NBA 2-NBA NBA->Derivative + Acid Acidic pH (HCl) Heat Heat (37-60°C)

References

Technical Support Center: Enhancing Furazolidone Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Furazolidone and its primary metabolite, 3-amino-2-oxazolidinone (AOZ).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during experimental procedures for Furazolidone and AOZ analysis using common analytical techniques such as HPLC, LC-MS/MS, and ELISA.

Sample Preparation & Analyte Stability

Question: Why are my recovery rates for Furazolidone low and variable?

Answer: Furazolidone is known to be unstable and rapidly metabolizes in vivo to form protein-bound residues of its metabolite, 3-amino-2-oxazolidinone (AOZ). The parent drug, Furazolidone, is particularly unstable in tissue samples. For instance, its concentration in egg homogenates stored at -20°C can decrease by 44% after 55 days.[1][2] For this reason, AOZ is considered a more suitable and stable marker for monitoring Furazolidone use.[1][2] If you must measure the parent compound, ensure rapid sample processing and minimize storage times. For more robust and reliable quantification, it is highly recommended to target the AOZ metabolite.

Question: I am analyzing for AOZ. What are the critical steps to ensure its stability and release from tissue samples?

Answer: AOZ is stable during frozen storage.[1][2] However, it exists as a protein-bound metabolite in tissues. To quantify total AOZ, a hydrolysis step is required to release it from tissue proteins. This is typically achieved by acid catalysis.[3][4] Following hydrolysis, a derivatization step with 2-nitrobenzaldehyde (2-NBA) is essential for detection by HPLC-UV or LC-MS/MS.[5][6] Inadequate hydrolysis or derivatization will lead to low recovery. Ensure your hydrolysis conditions (acid concentration, temperature, and time) are optimized and that the 2-NBA reagent is of good quality and in sufficient excess.

Question: My AOZ concentrations decrease when liver samples are stored at 4°C. Why is this happening?

Answer: Storing tissue samples, such as liver, at refrigerated temperatures (4°C) is not recommended for AOZ analysis. Studies have shown that the concentration of bound AOZ can decrease by 22% within 48 hours under these conditions.[6] To ensure the stability of the residues, it is crucial to store samples at -20°C or lower, where no significant changes in AOZ concentrations were observed for up to six months.[6]

LC-MS/MS Analysis

Question: I am observing significant signal suppression (matrix effects) in my LC-MS/MS analysis of AOZ. How can I mitigate this?

Answer: Matrix effects are a common issue in LC-MS/MS analysis of complex samples like animal tissues. Here are several strategies to address this:

  • Optimize Sample Cleanup: Employ a robust sample cleanup procedure. This often involves liquid-liquid extraction (LLE) with a solvent like ethyl acetate, followed by a wash step with a non-polar solvent such as hexane to remove lipids.[2] Solid-phase extraction (SPE) can also be an effective cleanup step.[7]

  • Improve Chromatographic Separation: Ensure that the derivatized AOZ peak is well-separated from the bulk of the matrix components. Adjusting the gradient elution profile or trying a different column chemistry can improve separation.[5]

  • Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as AOZ-d4.[7][8] This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

Question: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for AOZ by LC-MS/MS?

Answer: The sensitivity of LC-MS/MS methods for AOZ is typically very high. Reported Limits of Detection (LODs) can be as low as 0.05 ng/g (ppb) in fish feed and 0.02 to 0.06 ng/mL in solution.[5][9] Limits of Quantification (LOQ) are also in the low µg/kg range, often below 1.0 µg/kg.[4][10] These values can vary depending on the matrix, instrumentation, and specific method validation.[11][12]

HPLC-UV Analysis

Question: My HPLC-UV chromatogram shows interfering peaks near the Furazolidone or derivatized AOZ peak. What can I do?

Answer: Peak interference can compromise quantification. Consider the following:

  • Method Specificity: HPLC-UV methods are generally less specific than LC-MS/MS.[13] Ensure your method can distinguish the analyte from structurally similar compounds. For example, Nitrofurantoin can be used as an internal standard to demonstrate specificity.[13]

  • Wavelength Selection: Set the UV detector to a wavelength that maximizes the absorbance of your analyte while minimizing that of interfering compounds. For Furazolidone, 367 nm is commonly used.[13]

  • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH to improve the resolution between your analyte and the interfering peaks.[14]

  • Sample Cleanup: As with LC-MS/MS, a thorough sample cleanup is critical to remove potential interferences before injection.[9][15]

ELISA Analysis

Question: I am getting no color development or very low OD readings in my AOZ ELISA test. What is the cause?

Answer: This issue can stem from several sources. Here is a checklist of possible causes and solutions:[16][17]

  • Incorrect Reagent Order: Ensure that all reagents were added in the precise order specified in the protocol. Skipping a step or reversing the order will lead to assay failure.[16]

  • Reagent Deterioration: Check the expiration dates of all kit components. The TMB substrate, in particular, should be colorless before addition to the plate. If reagents have been stored improperly or are expired, they may be inactive.[16]

  • Incorrect Incubation Times/Temperatures: Adhere strictly to the specified incubation times and temperatures. Insufficient incubation can lead to a weak signal. Ensure reagents are brought to room temperature (20–25°C) before use.[16][18]

  • Improper Washing: Inadequate washing between steps can leave residual reagents that interfere with subsequent steps. Ensure all wells are thoroughly washed according to the protocol.[17]

Question: My ELISA plate shows a high background signal. How can I fix this?

Answer: High background can obscure the specific signal from your samples. Common causes include:[16][19]

  • Insufficient Washing: Residual conjugate that is not washed away will produce a high background. Increase the number or vigor of wash steps.[19]

  • Concentrated Reagents: Using antibodies or conjugates at a concentration that is too high can lead to non-specific binding. Double-check all dilution calculations.[18]

  • Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each standard and sample.[17]

  • Substrate Issues: If the TMB substrate solution has a blue color before use, it is contaminated and should be discarded. Also, ensure the reaction is stopped effectively with the stop solution.[18][19]

Quantitative Data Summary

The following tables summarize key performance parameters for various Furazolidone and AOZ quantification methods.

Table 1: Performance of LC-MS/MS Methods for AOZ Quantification

MatrixAnalyteLODLOQRecovery (%)Reference
Fish FeedAOZ0.05 ng/g-95.6 - 102.8[9]
Chicken MuscleMetabolites0.02 - 0.06 ng/mL--[5]
Fish MuscleMetabolites-< 1.0 µg/kg-[4]
Porcine TissueAOZ-10 ng/g> 80[6]
VariousMetabolites-0.02 - 0.1 µg/kg-[10]
ShrimpAOZ---[20]

Table 2: Performance of HPLC Methods for Furazolidone Quantification

MatrixAnalyteLODLOQRecovery (%)Reference
Fish FeedFurazolidone0.4 ng/g-87.7 - 98.3[9]
Bulk/Dosage FormFurazolidone--98.15 - 102.01[21][22]
FeedFurazolidone-0.5 ppm-[15]

Table 3: Performance of ELISA Methods for AOZ Quantification

MatrixAnalyteIC50 (NP-AOZ)Cross-Reactivity (Furazolidone)Reference
Food MatricesNP-AOZ0.52 - 1.15 ng/mLLow[3]

Experimental Protocols & Methodologies

Protocol 1: LC-MS/MS Quantification of AOZ in Animal Tissue

This protocol is a generalized procedure based on common methodologies.[4][5][6][7]

  • Homogenization: Weigh 1.0 g of minced tissue into a centrifuge tube. Add an internal standard (e.g., AOZ-d4). Add 5 mL of methanol-water (1:1, v/v) and homogenize.

  • Washing (Lipid Removal): Add 5 mL of n-hexane, vortex thoroughly, and centrifuge. Discard the upper hexane layer. Repeat this washing step.

  • Hydrolysis: After removing the solvent, add 5 mL of 0.1 M HCl to the tissue pellet. Vortex and incubate overnight (approx. 16 hours) at 37°C to release the protein-bound AOZ.

  • Derivatization: Add 250 µL of 2-nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO). Vortex and incubate at 50°C for 3 hours. This step converts AOZ to NP-AOZ.

  • pH Adjustment & Extraction: Cool the sample to room temperature. Adjust the pH to ~7.5 using NaOH and a phosphate buffer. Add 5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge.

  • Evaporation & Reconstitution: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 75mm).[13]

    • Mobile Phase: Gradient elution using water and acetonitrile, both containing a modifier like formic acid (0.1%).[13]

    • Detection: Electrospray ionization in positive mode (ESI+), monitoring for the specific precursor-product ion transitions for NP-AOZ and the internal standard.

Protocol 2: HPLC-UV Quantification of Furazolidone in Feed

This protocol provides a general outline for analyzing the parent drug in feed samples.[9][13]

  • Extraction: Weigh 5 g of ground feed sample. Extract with a suitable solvent mixture, such as acetonitrile/water, using mechanical shaking or sonication.

  • Cleanup: Centrifuge the extract and pass the supernatant through a cleanup column (e.g., SPE cartridge) to remove interferences.[15]

  • Evaporation & Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

  • HPLC-UV Analysis:

    • Column: C8 or C18 reverse-phase column.[13]

    • Mobile Phase: Isocratic or gradient elution with a mixture like Water/Acetonitrile/Formic Acid (e.g., 80:20:0.1, v/v/v).[13]

    • Flow Rate: Typically 1.0 mL/min.[13]

    • Detection: UV detector set at 367 nm.[13]

    • Quantification: Create a calibration curve using Furazolidone standards of known concentrations.

Visualizations

Furazolidone_Metabolism parent Furazolidone metabolism Rapid In Vivo Metabolism parent->metabolism metabolite 3-amino-2-oxazolidinone (AOZ) metabolism->metabolite binding Covalent Binding to Tissue Proteins metabolite->binding bound_metabolite Protein-Bound AOZ (Stable Marker Residue) binding->bound_metabolite

Caption: Metabolic pathway of Furazolidone to its stable tissue-bound metabolite, AOZ.

AOZ_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Tissue Sample (e.g., Liver, Muscle) homogenize Homogenization (+ Internal Standard) start->homogenize wash Lipid Removal (Hexane Wash) homogenize->wash hydrolyze Acid Hydrolysis (Release of AOZ) wash->hydrolyze derivatize Derivatization (with 2-NBA) hydrolyze->derivatize extract Liquid-Liquid Extraction (Ethyl Acetate) derivatize->extract concentrate Evaporation & Reconstitution extract->concentrate analysis LC-MS/MS Analysis concentrate->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for the quantification of AOZ in tissue samples.

Troubleshooting_Flowchart start Poor/Inconsistent Results check_analyte Targeting Parent Furazolidone? start->check_analyte Stability Issue check_recovery Low Recovery for AOZ? start->check_recovery Quantification Issue check_signal Low Signal or High Noise (LC/MS)? start->check_signal Detection Issue check_elisa ELISA Problem (High BG / No Signal)? start->check_elisa Immunoassay Issue switch_to_aoz ACTION: Switch to AOZ metabolite for better stability. check_analyte->switch_to_aoz Yes check_analyte->check_recovery No end_node Method Optimized switch_to_aoz->end_node check_hydrolysis VERIFY: - Acid Hydrolysis Step - Derivatization Step check_recovery->check_hydrolysis Yes check_recovery->check_signal No check_hydrolysis->end_node check_cleanup ACTION: - Improve Sample Cleanup - Use Isotope-Labeled IS - Optimize Chromatography check_signal->check_cleanup Yes check_signal->check_elisa No check_cleanup->end_node check_elisa_steps VERIFY: - Reagent Integrity & Order - Incubation Times/Temps - Washing Steps check_elisa->check_elisa_steps Yes check_elisa->end_node No check_elisa_steps->end_node

Caption: Logical troubleshooting workflow for common Furazolidone quantification issues.

References

Validation & Comparative

The Gold Standard in Veterinary Drug Residue Analysis: A Comparative Guide to the Validation of Analytical Methods Using Furazolidone's Metabolite Marker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the critical work of monitoring veterinary drug residues, the accuracy and reliability of analytical methods are of utmost importance. This guide provides an objective comparison of the analytical performance of methods for the detection of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), using its deuterated internal standard, 3-amino-2-oxazolidinone-d4 (AOZ-d4).

Furazolidone, a nitrofuran antibiotic, has been banned for use in food-producing animals in many jurisdictions due to concerns over the carcinogenic nature of its residues. Regulatory monitoring, therefore, depends on the sensitive and accurate detection of its tissue-bound metabolite, AOZ. The definitive method for this analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique whose precision is significantly enhanced by the use of an appropriate internal standard. AOZ-d4, a stable isotope-labeled version of AOZ, is widely recognized as the "gold standard" for this purpose.[1]

The Critical Role of an Ideal Internal Standard

In quantitative analysis, an internal standard is a compound of known concentration added to a sample before analysis to correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal internal standard is chemically and physically similar to the analyte, ensuring it is affected in the same way by the analytical process. Stable isotope-labeled compounds, such as AOZ-d4, are the preferred choice because they co-elute with the analyte and exhibit nearly identical behavior, providing the most accurate compensation for potential errors.[1][2]

Performance Comparison of Analytical Methods for AOZ

The use of AOZ-d4 as an internal standard in LC-MS/MS methods for the quantification of AOZ consistently produces high-quality validation data, demonstrating the method's robustness and reliability. Below is a summary of performance characteristics from various studies compared with alternative approaches.

Quantitative Performance Data
ParameterLC-MS/MS with AOZ-d4 Internal StandardLC-MS/MS with Structural Analog Internal StandardELISA (Screening Method)
Linearity (Correlation Coefficient, R²) > 0.99[3][4]Dependent on analog similarityNot applicable (typically provides qualitative or semi-quantitative results)
Accuracy (Recovery) 82.2% - 110%[3][4]More variable, less predictableN/A
Precision (Relative Standard Deviation, RSD) Intra-day: < 12%, Inter-day: < 15%[3]Higher variability expectedIntra-assay: ~18.8%, Inter-assay: ~38.2%[5]
Limit of Detection (LOD) 0.05 - 0.3 µg/kg[3]Generally higher than with SIL-IS~0.1 µg/kg[5]
Limit of Quantitation (LOQ) < 0.25 ng/g[3]Generally higher than with SIL-ISN/A
Specificity High (based on mass-to-charge ratio)High (mass-based)Potential for cross-reactivity (false positives)

Note: SIL-IS refers to Stable Isotope-Labeled Internal Standard. The data presented are typical values and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Standard Protocol for AOZ Analysis using LC-MS/MS and AOZ-d4

A representative experimental workflow for the determination of AOZ in animal tissue using AOZ-d4 as an internal standard is as follows:

  • Sample Preparation: A homogenized tissue sample (e.g., 1 gram) is accurately weighed.[2]

  • Spiking: A known amount of AOZ-d4 internal standard solution is added to the sample.[2]

  • Hydrolysis: The sample undergoes acid hydrolysis (e.g., with HCl) at an elevated temperature to release protein-bound AOZ residues.[2][6]

  • Derivatization: The released AOZ and AOZ-d4 are derivatized with 2-nitrobenzaldehyde (2-NBA) to form NPAOZ, which has improved chromatographic and mass spectrometric properties.[2][7]

  • Extraction: The derivatized analytes are extracted using a suitable organic solvent, such as ethyl acetate, via liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][6][7]

  • Evaporation and Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[2][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[6]

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[6][7]

  • Flow Rate: 0.2 - 0.4 mL/min.[6]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) of specific precursor and product ions for both the derivatized AOZ and AOZ-d4.[8]

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flows, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization of Tissue Sample spiking 2. Spiking with AOZ-d4 Internal Standard homogenization->spiking hydrolysis 3. Acid Hydrolysis (release of bound AOZ) spiking->hydrolysis derivatization 4. Derivatization with 2-NBA hydrolysis->derivatization extraction 5. Liquid-Liquid or Solid-Phase Extraction derivatization->extraction evaporation 6. Evaporation and Reconstitution extraction->evaporation lc_separation 7. LC Separation evaporation->lc_separation ms_detection 8. MS/MS Detection (MRM) lc_separation->ms_detection quantification 9. Quantification using Analyte/IS Ratio ms_detection->quantification

Experimental workflow for AOZ quantification.

G start Define Analytical Method Scope specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Reproducibility) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Method Validated robustness->validated

Logical flow for analytical method validation.

Conclusion

The evidence strongly supports the use of 3-amino-2-oxazolidinone-d4 as the internal standard of choice for the accurate and precise quantification of the furazolidone metabolite, AOZ. While other methods like ELISA can be used for screening, LC-MS/MS with a stable isotope-labeled internal standard remains the confirmatory method for regulatory compliance and food safety due to its superior performance. The use of AOZ-d4 effectively compensates for matrix effects and procedural variability, leading to highly reliable and reproducible results in the analysis of this banned veterinary drug residue.[2]

References

A Comparative Guide to HPLC and LC-MS/MS for Furazolidone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of furazolidone, a nitrofuran antibiotic, is critical in food safety and pharmaceutical quality control due to its ban in food-producing animals in many countries. The choice between High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a key consideration for analytical laboratories. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.

Performance Characteristics: A Side-by-Side Comparison

The selection of an analytical method hinges on its performance characteristics. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for confirmatory analysis and trace-level detection.[1][2]

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 2-18 µg/mL[3], 10-50 µg/mL[4]0.1-10.0 µg/kg (for metabolites)[5]
Limit of Detection (LOD) 5 ng/g (for AOZ metabolite)[6]0.2-0.6 µg/kg (for metabolites)[2]
Limit of Quantitation (LOQ) 0.230 µg/mL, 1 mg/kg[7]0.5 µg/kg to 10 ng/g (for metabolites)[6][8]
Accuracy (% Recovery) 99-100%[3], 99.66% to 100.28%[9]88.9%–107.3%
Precision (%RSD) < 1%Repeatability: 2.9%–9.4%, Reproducibility: 4.4%–10.7%
Specificity Good, but susceptible to interference from matrix components or structurally similar compounds.[10][11]Excellent, provides structural information for definitive identification.[1]
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Throughput Generally higher for routine screening.Can be lower due to more complex sample preparation and data analysis.

Note: The performance metrics can vary based on the specific method, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of furazolidone.

HPLC-UV Method for Furazolidone in Bulk and Solid Dosage Form

This method is suitable for the quantification of furazolidone in pharmaceutical preparations.[3]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Phenomenex-Luna RP-18(2), 250 x 4.6mm, 5 µm.[3]

  • Mobile Phase: Methanol: Acetonitrile (90:10 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 259 nm.[3]

  • Injection Volume: Not specified.

  • Run Time: Retention time for furazolidone is approximately 2.770 minutes.[3]

  • Internal Standard: Atorvastatin (retention time ~2.196 minutes).[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linearity range.

LC-MS/MS Method for Furazolidone Metabolite (AOZ) in Animal Tissue

Due to the rapid metabolism of furazolidone, regulatory monitoring in food products of animal origin focuses on its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[12][13][14] This requires a more complex sample preparation involving hydrolysis and derivatization.[6][15]

  • Instrumentation: Liquid Chromatograph coupled with a tandem Mass Spectrometer.

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Perform acid hydrolysis to release the protein-bound AOZ.[15]

    • Derivatize the released AOZ with 2-nitrobenzaldehyde (NBA) to form NPAOZ, which is more amenable to chromatographic analysis.[6]

    • Perform liquid-liquid extraction (e.g., with ethyl acetate) to isolate the NPAOZ derivative.[15]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.[15]

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.[16]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[16][15]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and an isotopically labeled internal standard to ensure accurate and precise quantification.[8]

Visualizing the Analytical Processes

The following diagrams illustrate the general workflows for HPLC and LC-MS/MS analysis of furazolidone, as well as a logical comparison of their key attributes.

Analytical_Workflow cluster_HPLC HPLC-UV Workflow cluster_LCMSMS LC-MS/MS Workflow (for AOZ) Sample Preparation (HPLC) Sample Dissolution & Filtration HPLC System HPLC Separation (Isocratic/Gradient) Sample Preparation (HPLC)->HPLC System UV Detector UV Detection HPLC System->UV Detector Data Analysis (HPLC) Chromatogram Analysis UV Detector->Data Analysis (HPLC) Sample Preparation (LCMSMS) Homogenization, Hydrolysis, Derivatization, Extraction LC System LC Separation (Gradient) Sample Preparation (LCMSMS)->LC System MSMS Detector Tandem MS Detection (MRM) LC System->MSMS Detector Data Analysis (LCMSMS) Mass Spectra Analysis MSMS Detector->Data Analysis (LCMSMS)

General analytical workflows for HPLC and LC-MS/MS.

Method_Comparison cluster_approaches cluster_hplc_attributes cluster_lcmsms_attributes Furazolidone Analysis Furazolidone Analysis HPLC_UV HPLC-UV Furazolidone Analysis->HPLC_UV LC_MSMS LC-MS/MS Furazolidone Analysis->LC_MSMS HPLC_Cost Lower Cost HPLC_UV->HPLC_Cost HPLC_Specificity Good Specificity HPLC_UV->HPLC_Specificity HPLC_Sensitivity Moderate Sensitivity HPLC_UV->HPLC_Sensitivity HPLC_Application Routine QC, Assay HPLC_UV->HPLC_Application LCMSMS_Cost Higher Cost LC_MSMS->LCMSMS_Cost LCMSMS_Specificity High Specificity & Confirmatory LC_MSMS->LCMSMS_Specificity LCMSMS_Sensitivity High Sensitivity LC_MSMS->LCMSMS_Sensitivity LCMSMS_Application Trace Analysis, Residue Monitoring, Confirmatory LC_MSMS->LCMSMS_Application

Key comparative aspects of HPLC-UV and LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of furazolidone. The choice between them is dictated by the specific analytical requirements.

  • HPLC-UV is a reliable and economical choice for routine quality control and assay of furazolidone in pharmaceutical formulations where concentration levels are relatively high and the matrix is clean.[3][9] Its simplicity and robustness make it well-suited for high-throughput environments.[10][11]

  • LC-MS/MS is the definitive method for the analysis of furazolidone and its metabolites at trace levels in complex matrices such as food and biological samples.[8][13] Its superior sensitivity and specificity are essential for regulatory compliance, residue monitoring, and confirmatory analysis, ensuring the highest level of confidence in the analytical results.[1][2]

For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities and limitations of each technique is paramount for generating accurate and reliable data in the analysis of furazolidone.

References

Cross-Validation of Furazolidone-d4 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, particularly in the monitoring of veterinary drug residues, the use of a reliable internal standard is paramount for achieving accurate and precise results. For the analysis of the banned nitrofuran antibiotic, furazolidone, its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), serves as the target analyte. The stable isotope-labeled analog, 3-amino-2-oxazolidinone-d4 (AOZ-d4), is the overwhelmingly preferred internal standard for the quantification of AOZ by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the analytical performance of methods utilizing AOZ-d4 and other deuterated or isotopically labeled internal standards for the analysis of nitrofuran metabolites.

The rationale for using a stable isotope-labeled internal standard like AOZ-d4 lies in its chemical and physical similarity to the analyte of interest. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer, thus effectively compensating for matrix effects and variations in extraction recovery.[1]

Performance Comparison of Nitrofuran Metabolite Analysis Using Isotope-Labeled Internal Standards

The following table summarizes the performance characteristics of LC-MS/MS methods for the determination of four major nitrofuran metabolites, each utilizing its corresponding stable isotope-labeled internal standard. This comparative data, compiled from various validation studies, demonstrates the robustness and reliability of the isotope dilution method for nitrofuran residue analysis.[2][3]

Analyte (Metabolite of)Internal StandardRecovery (%)Repeatability (RSDr %)Within-Laboratory Reproducibility (RSDw %)Linearity (R²)
3-amino-2-oxazolidinone (AOZ) (Furazolidone)3-amino-2-oxazolidinone-d4 (AOZ-d4)88.9 - 107.32.9 - 9.44.4 - 10.7> 0.990
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) (Furaltadone)3-amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5)88.9 - 107.32.9 - 9.44.4 - 10.7> 0.990
1-aminohydantoin (AHD) (Nitrofurantoin)1-aminohydantoin-13C3 (AHD-13C3)88.9 - 107.32.9 - 9.44.4 - 10.7> 0.990
Semicarbazide (SEM) (Nitrofurazone)Semicarbazide-13C,15N2 (SEM-13C,15N2)88.9 - 107.32.9 - 9.44.4 - 10.7> 0.990

Data compiled from studies validating analytical methods for nitrofuran metabolites in various biological matrices.[2]

Experimental Protocol: Quantification of AOZ using AOZ-d4 by LC-MS/MS

This section details a typical experimental workflow for the quantitative analysis of AOZ in animal tissues, employing AOZ-d4 as the internal standard.[2][4][5]

1. Sample Preparation and Hydrolysis:

  • Weigh 1-2 grams of homogenized tissue into a centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution containing AOZ-d4.

  • Add hydrochloric acid (e.g., 10 mL of 0.2 M HCl) to release the protein-bound AOZ.[2]

  • Incubate the sample overnight in a water bath at 37-40°C to facilitate hydrolysis.[2]

2. Derivatization:

  • Add 2-nitrobenzaldehyde (2-NBA) solution (e.g., 240 µL of 10 mg/mL in methanol) to the sample.[2] The 2-NBA reacts with the primary amine group of AOZ and AOZ-d4 to form stable, chromophoric derivatives (NPAOZ and NPAOZ-d4) that are amenable to LC-MS/MS analysis.

  • Incubate the mixture to allow for the derivatization reaction to complete.

3. Extraction:

  • Neutralize the sample by adding a suitable buffer and adjusting the pH.

  • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

4. Clean-up and Reconstitution:

  • Reconstitute the dried extract in a suitable solvent mixture (e.g., water/methanol).

  • Further clean-up may be performed using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

5. LC-MS/MS Analysis:

  • Inject the final extract into an LC-MS/MS system.

  • Chromatographic Separation: Employ a C18 or phenyl-hexyl reversed-phase column with a gradient elution using a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium acetate to achieve separation of the NPAOZ derivative from other matrix components.[2][3]

  • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for both NPAOZ and NPAOZ-d4 in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte (NPAOZ) to the internal standard (NPAOZ-d4) against the concentration of the analyte in matrix-matched standards. Calculate the concentration of AOZ in the unknown samples based on this calibration curve.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical procedure for the determination of AOZ using AOZ-d4 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization Spiking Spiking with AOZ-d4 Tissue_Homogenization->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for AOZ quantification using AOZ-d4.

Signaling Pathway: Metabolic Activation and Covalent Binding of Furazolidone

The rationale for monitoring the metabolite AOZ instead of the parent drug furazolidone is due to its rapid metabolism and subsequent covalent binding to tissue macromolecules. The following diagram illustrates this process.

signaling_pathway Furazolidone Furazolidone Reactive_Metabolites Reactive Metabolites Furazolidone->Reactive_Metabolites Metabolic Activation Covalently_Bound_Adducts Covalently Bound Adducts Reactive_Metabolites->Covalently_Bound_Adducts Covalent Binding Macromolecules Tissue Macromolecules (e.g., Proteins) Macromolecules->Covalently_Bound_Adducts AOZ 3-amino-2-oxazolidinone (AOZ) (Released by Hydrolysis) Covalently_Bound_Adducts->AOZ Mild Acid Hydrolysis

Caption: Metabolic pathway of furazolidone to its bound residue.

References

The Role of Furazolidone-d4 in Enhancing Accuracy and Precision in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the analysis of the banned veterinary drug furazolidone, the use of a stable isotope-labeled internal standard, Furazolidone-d4 (d4-AOZ), has become a cornerstone for achieving high accuracy and precision. This guide provides a comparative overview of its performance, supported by experimental data, to underscore its importance in regulatory monitoring and food safety.

Furazolidone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about its carcinogenic residues. Regulatory laboratories are therefore tasked with detecting and quantifying trace levels of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). The complexity of food matrices necessitates a robust analytical methodology, where the internal standard plays a critical role in correcting for analyte loss during sample preparation and for variations in instrument response. This compound, a deuterated analog of AOZ, serves this purpose effectively.

Comparative Performance of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis of furazolidone metabolites. In these methods, this compound is added to samples at the beginning of the analytical process. As it is chemically identical to the native analyte (AOZ) but has a different mass, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.

Accuracy and Precision Data

The accuracy of a method refers to the closeness of a measured value to a known true value, often expressed as recovery. Precision is the degree to which repeated measurements under unchanged conditions show the same results, typically represented by the relative standard deviation (RSD) or coefficient of variation (CV). The following tables summarize the performance of LC-MS/MS methods utilizing this compound for the quantification of AOZ in various food matrices.

ParameterMatrixSpike LevelValueReference
Recovery Fish Feed0.4 ng/g95.6%[1]
Fish Feed0.8 ng/g102.8%[1]
Various Matrices0.50–10.0 µg/kg88.9%–107.3%[2]
Repeatability (RSD) Various Matrices0.50–10.0 µg/kg2.9%–9.4%[2]
Within-laboratory Reproducibility (RSD) Various Matrices0.50–10.0 µg/kg4.4%–10.7%[2]
**Linearity (R²) **Various Matrices0.50–10.0 µg/kg0.990–0.998[2]
ParameterValueReference
Limit of Detection (LOD) 0.05 ng/g[1]
Limit of Quantification (LOQ) Not Specified
Decision Limit (CCα) 0.013–0.200 µg/kg[3][4]

These data highlight the high levels of accuracy and precision attainable with methods employing this compound. The recovery values are consistently close to 100%, and the low RSD values indicate excellent repeatability and reproducibility across different concentration levels and matrices.

Experimental Protocols

The successful application of this compound is intrinsically linked to a well-defined experimental protocol. A typical workflow for the analysis of AOZ in food samples is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample 1. Sample Weighing (e.g., 2g of tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample->IS_Spiking Hydrolysis 3. Acid Hydrolysis (e.g., HCl) IS_Spiking->Hydrolysis Derivatization 4. Derivatization (with 2-nitrobenzaldehyde) Hydrolysis->Derivatization Extraction 5. Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation 6. Evaporation & Reconstitution Extraction->Evaporation LC_Separation 7. Chromatographic Separation (e.g., C18 column) Evaporation->LC_Separation MS_Detection 8. Mass Spectrometric Detection (MRM mode) LC_Separation->MS_Detection Quantification 9. Quantification (Analyte/IS ratio) MS_Detection->Quantification

Figure 1. A typical experimental workflow for the analysis of AOZ using this compound.

Key Experimental Steps:
  • Sample Preparation: A homogenized sample is weighed, and a known amount of this compound internal standard solution is added.[2][5]

  • Hydrolysis and Derivatization: The sample undergoes acid hydrolysis to release the protein-bound AOZ metabolite. This is followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative (NP-AOZ) that is more amenable to chromatographic analysis.[2]

  • Extraction: The derivatized analyte and internal standard are extracted from the sample matrix using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).[6]

  • LC-MS/MS Analysis: The cleaned-up extract is injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as ammonium acetate in water and methanol.[6] The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and specific precursor-to-product ion transitions for both NP-AOZ and its deuterated counterpart are monitored in Multiple Reaction Monitoring (MRM) mode.[6]

Logical Relationship for Accurate Quantification

The principle behind the use of an internal standard for accurate quantification is based on a consistent response ratio between the analyte and the internal standard across a range of concentrations.

logical_relationship Analyte_Response Analyte Signal Response Response_Ratio Response Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (this compound) Signal Response IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Response_Ratio->Calibration_Curve Concentration Analyte Concentration Concentration->Calibration_Curve Accurate_Quantification Accurate Quantification Calibration_Curve->Accurate_Quantification

Figure 2. The logical relationship for achieving accurate quantification using an internal standard.

A calibration curve is constructed by plotting the response ratio against the concentration of calibration standards. The concentration of the analyte in an unknown sample is then determined by interpolating its measured response ratio on the calibration curve. The use of this compound ensures the reliability of this relationship by compensating for potential variations.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of furazolidone's metabolite, AOZ, in complex matrices. The experimental data consistently demonstrates the high performance of LC-MS/MS methods that incorporate this stable isotope-labeled standard. For laboratories involved in food safety and regulatory compliance, the adoption of methodologies utilizing this compound is a critical step towards ensuring the reliability and defensibility of their analytical results.

References

Navigating Bioanalysis: A Comparative Guide to Furazolidone-d4 Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing accurate and reliable bioanalytical methods is paramount. This guide provides a comparative analysis of the linearity and range for Furazolidone-d4 calibration curves, a critical component in the quantification of the banned nitrofuran antibiotic, furazolidone. This guide also presents data for alternative internal standards, offering a broader perspective for method development and validation.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex biological matrices. This compound, the deuterated analog of the furazolidone metabolite 3-amino-2-oxazolidinone (AOZ), serves as an ideal internal standard for the accurate quantification of furazolidone residues. Its utility is benchmarked against other commonly employed internal standards for nitrofuran analysis.

Performance Comparison of Internal Standards

The performance of this compound (used for the analysis of the furazolidone metabolite, AOZ) is compared with alternative internal standards used for other nitrofuran metabolites. The data, summarized in the table below, is compiled from various validated LC-MS/MS methods.

Internal StandardAnalyteLinearity (R²)Calibration Range (µg/kg)LLOQ (µg/kg)ULOQ (µg/kg)
This compound (AOZ-d4) AOZ>0.990.25 - 2.0[1]0.02[2]2.0[1]
AMOZ-d5AMOZ>0.990.25 - 2.0[1]0.01[2]2.0[1]
AHD-¹³C₃AHD>0.990.25 - 2.0[1]0.1[2]2.0[1]
SEM-¹³C¹⁵N₂SEM>0.990.25 - 2.0[1]0.05[2]2.0[1]

Note: The linearity (R²) is consistently reported as greater than 0.99 in validated methods, meeting the stringent requirements of regulatory bodies for bioanalytical assays.

Experimental Protocols

The establishment of a reliable calibration curve is dependent on a meticulously executed experimental protocol. The following is a representative methodology for the analysis of furazolidone and other nitrofuran metabolites in tissue samples using LC-MS/MS.

Preparation of Standard Solutions
  • Stock Solutions: Individual primary stock solutions of the analytes (AOZ, AMOZ, AHD, SEM) and their corresponding internal standards (this compound, AMOZ-d5, AHD-¹³C₃, SEM-¹³C¹⁵N₂) are prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: A mixed working standard solution containing all analytes is prepared by diluting the stock solutions in methanol to achieve a concentration range appropriate for the calibration curve (e.g., 0.25, 0.5, 1.0, 1.5, and 2.0 µg/kg).

  • Internal Standard Working Solution: A mixed internal standard working solution is prepared by diluting the stock solutions of the internal standards in methanol to a fixed concentration (e.g., 1.0 µg/kg).

Sample Preparation
  • Homogenization: Biological tissue samples are homogenized.

  • Hydrolysis: A specific weight of the homogenized tissue is subjected to acid hydrolysis (e.g., with 0.1 M HCl) to release the protein-bound metabolites.

  • Derivatization: The hydrolyzed sample is then derivatized with 2-nitrobenzaldehyde (NBA) to form stable derivatives that are amenable to LC-MS/MS analysis. This step is typically performed overnight at 37°C.

  • Extraction: The derivatized sample is extracted with an organic solvent, such as ethyl acetate.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent mixture (e.g., water and methanol) for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 or a phenyl-hexyl column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS): The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes and internal standards are monitored and quantified using multiple reaction monitoring (MRM).

Experimental Workflow for Calibration Curve Establishment

The following diagram illustrates the logical workflow for establishing a calibration curve for the analysis of furazolidone and its alternatives.

G cluster_prep Preparation cluster_cal Calibration Curve Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock Solutions working_analyte Working Analyte Standards stock_analyte->working_analyte stock_is Internal Standard Stock Solutions working_is Working Internal Standard stock_is->working_is spike_standards Spike with Working Analyte Standards working_analyte->spike_standards add_is Add Working Internal Standard working_is->add_is blank_matrix Blank Biological Matrix blank_matrix->spike_standards spike_standards->add_is sample_prep Sample Preparation (Hydrolysis, Derivatization, Extraction) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression (y = mx + c) cal_curve->regression validation Validate Linearity (R²) and Range (LLOQ, ULOQ) regression->validation

Experimental workflow for calibration curve establishment.

This comprehensive guide underscores the reliability of this compound as an internal standard for the quantitative analysis of furazolidone residues. The comparative data and detailed protocols provided herein serve as a valuable resource for laboratories seeking to develop and validate robust bioanalytical methods in accordance with international regulatory standards.

References

Detecting Furazolidone: A Comparative Guide to Analytical Limits and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of furazolidone, a nitrofuran antibiotic banned for use in food-producing animals due to potential carcinogenic effects, is of paramount importance. This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for furazolidone using various analytical techniques, supported by detailed experimental protocols to aid in method selection and implementation.

The determination of furazolidone residues in various matrices, including animal tissues, feed, and food products, necessitates sensitive and reliable analytical methods. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide focuses on three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Detection and Quantification Limits

The performance of different analytical methods for furazolidone is critically evaluated by their LOD and LOQ values. The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the reported LOD and LOQ values for furazolidone across various analytical platforms and matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
HPLC-UV Feeds0.1 mg/kg1.0 mg/kg[1]
Eggs-10 µg/kg[2]
Biological Fluids0.05 mg/L-
LC-MS/MS Animal Tissue0.013 - 0.200 µg/kg (CCα)-
Porcine Tissue1 µg/kg-
Fish Feeds0.4 ng/g-
Animal Tissue0.5 - 5 ng/g2.5 - 10 ng/g[3]
ELISA Animal Tissue0.05 ppb-[4]
Honey, Meat, Seafood0.035 ppb-[5]
Fish, Shrimp, Meat, Eggs, Honey0.02 ng/g0.04 ng/g[6]

Note: CCα (Decision Limit) is a parameter defined in European Commission Decision 2002/657/EC, representing the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the detection and quantification of furazolidone using HPLC-UV, LC-MS/MS, and ELISA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of furazolidone in various samples, including animal feed and pharmaceutical dosage forms.

1. Sample Preparation (for Animal Feed):

  • Extract a homogenized feed sample with a mixture of acetonitrile and methanol containing ammonia solution.

  • Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 365 nm.[1]

  • Quantification: Based on a calibration curve prepared from furazolidone standard solutions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for confirmatory analysis of furazolidone residues, often by detecting its stable metabolite, 3-amino-2-oxazolidinone (AOZ).

1. Sample Preparation (for Animal Tissue):

  • Homogenize the tissue sample.

  • Perform acid hydrolysis to release the tissue-bound AOZ metabolite.

  • Derivatize the released AOZ with 2-nitrobenzaldehyde (2-NBA).[7]

  • Extract the derivatized product using a suitable organic solvent (e.g., ethyl acetate).

  • Clean up the extract using solid-phase extraction (SPE).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.[3]

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized AOZ.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method for the detection of the furazolidone metabolite AOZ in various food matrices.

1. Sample Preparation:

  • Homogenize the sample (e.g., meat, honey, egg).

  • Perform an acid hydrolysis and derivatization step with 2-nitrobenzaldehyde, similar to the LC-MS/MS preparation.[5][8]

  • Extract the derivatized AOZ with an organic solvent.

  • Evaporate the solvent and reconstitute the residue in a buffer solution provided in the ELISA kit.[5][8]

2. ELISA Procedure (Competitive Assay):

  • Add standard solutions and prepared samples to the wells of a microtiter plate pre-coated with an antibody specific to the derivatized AOZ.

  • Add an enzyme-conjugated secondary antibody.

  • Incubate to allow for competitive binding between the AOZ in the sample/standard and the enzyme conjugate for the primary antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of AOZ in the sample.[4][5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of furazolidone residues in food samples, from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Homogenization Hydrolysis Acid Hydrolysis SampleReceipt->Hydrolysis Derivatization Derivatization (with 2-NBA) Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Cleanup Sample Clean-up (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC_UV HPLC-UV Analysis Concentration->HPLC_UV LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS ELISA ELISA Analysis Concentration->ELISA DataAcquisition Data Acquisition HPLC_UV->DataAcquisition LC_MSMS->DataAcquisition ELISA->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Result Reporting (LOD/LOQ) Quantification->Reporting

Caption: General workflow for Furazolidone residue analysis.

This guide provides a foundational understanding of the analytical methodologies available for the detection and quantification of furazolidone. The choice of the most appropriate method will depend on the specific research or regulatory requirements, balancing the need for sensitivity, specificity, and sample throughput. For regulatory compliance and confirmatory purposes, LC-MS/MS remains the method of choice due to its high sensitivity and specificity. ELISA serves as a valuable tool for rapid screening of a large number of samples, while HPLC-UV can be a cost-effective option for quantification in less complex matrices or when very low detection limits are not required.

References

Analysis of Furazolidone: A Comparative Guide to Inter-Laboratory Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Furazolidone, a nitrofuran antibiotic banned for use in food-producing animals in many countries due to concerns about its carcinogenicity. As Furazolidone is rapidly metabolized, regulatory monitoring focuses on its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). This document outlines the prevalent methodologies, their performance characteristics based on experimental data, and detailed experimental protocols to assist laboratories in selecting and implementing the most suitable method for their needs.

The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or DAD detection, and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these methods is critical for ensuring food safety and regulatory compliance.

Comparative Performance of Analytical Methods

The selection of an analytical method for Furazolidone (measured as AOZ) depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of the most common methods based on data from various validation and inter-laboratory studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for AOZ Analysis

ParameterPerformance RangeSample MatrixReference
Limit of Detection (LOD)0.05 - 5 ng/gAnimal Tissue, Prawns[1][2]
Limit of Quantification (LOQ)0.103 - 10 ng/gAnimal Tissue, Capsules[1][3]
Recovery92% - 105%Animal Tissue[1]
Decision Limit (CCα)0.013 - 0.200 µg/kgAnimal Tissue[4]
Derivatization Yield66% - 74%Animal Tissue[1]

Table 2: Performance Characteristics of HPLC Methods for AOZ Analysis

ParameterPerformance RangeSample MatrixReference
Limit of Detection (LOD)0.39 µg/mLCapsules[3]
Limit of Quantification (LOQ)0.103 µg/mLCapsules[3]
Linearity Range40.2 - 60.4 µg/mLCapsules[3]
Retention Time~2.45 minCapsules[3]

Table 3: Performance Characteristics of ELISA Methods for AOZ Analysis

ParameterPerformance RangeSample MatrixReference
Limit of Detection (LOD)0.05 - 0.1 µg/kgPrawns[2]
Detection Capability (CCβ)< 0.3 - 0.7 µg/kgShrimp, Prawns[2][5]
Intra-assay RSD18.8%Prawns[2]
Inter-assay RSD38.2%Prawns[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are outlines of typical experimental protocols for the key methods.

LC-MS/MS Method for AOZ in Animal Tissue

This method is the gold standard for confirmatory analysis due to its high sensitivity and specificity.

a) Sample Preparation and Hydrolysis:

  • Weigh 1-5 g of homogenized tissue sample into a centrifuge tube.

  • Add an internal standard solution.

  • Add 0.1 M HCl to release the protein-bound AOZ metabolite.

  • Incubate overnight at 37°C or use a rapid microwave-assisted reaction (e.g., 2 hours at 60°C) to accelerate hydrolysis.[4]

b) Derivatization:

  • Cool the hydrolysate to room temperature.

  • Add 2-nitrobenzaldehyde (NBA) solution and incubate to form the NPAOZ derivative.[1][4]

  • Neutralize the reaction mixture with a suitable buffer (e.g., trisodium phosphate buffer) to a pH of 6.5-7.5.[4]

c) Extraction:

  • Perform liquid-liquid extraction (LLE) with a solvent like ethyl acetate.

  • Alternatively, use solid-phase extraction (SPE) with a polystyrene sorbent for clean-up and analyte enrichment.[1]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection.

d) Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 or phenyl-hexyl column is commonly used.[4]

  • Mobile Phase: A gradient of acetonitrile and water (often with additives like formic acid or ammonium acetate) is typical.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[1]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used, monitoring at least two transitions for the NPAOZ derivative for confirmation according to EU guidelines.[1]

HPLC Method for Furazolidone in Pharmaceutical Formulations

This method is suitable for the quantification of the parent drug in bulk and dosage forms.

a) Sample Preparation:

  • Accurately weigh and transfer the sample (e.g., powdered tablets) to a volumetric flask.

  • Add a diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the analyte.[3]

  • Filter the solution prior to injection.

b) Chromatographic Conditions:

  • Column: A C8 or C18 column is typically used.[3]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed.[3]

  • Detection: UV detection at the maximum absorbance wavelength of Furazolidone (around 360 nm).[6]

ELISA Method for AOZ Screening in Food Matrices

ELISA is a rapid and high-throughput screening method.

a) Sample Preparation:

  • Homogenize the sample (e.g., shrimp or prawn tissue).[2][5]

  • Perform acid hydrolysis to release bound AOZ.

  • Derivatize the AOZ with o-nitrobenzaldehyde.

  • Extract the derivative with a solvent mixture (e.g., ethyl acetate/n-hexane).[5]

b) Immunoassay Procedure:

  • The extracted sample is added to microtiter wells pre-coated with an antibody specific to the NPAOZ derivative.

  • An enzyme-conjugated form of the analyte is added, which competes with the analyte in the sample for antibody binding sites.

  • After incubation, the wells are washed to remove unbound components.

  • A substrate is added, which reacts with the enzyme to produce a color change.

  • The absorbance is measured photometrically, and the concentration of AOZ is determined by comparing the absorbance to a standard curve.[2][5]

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the analysis of Furazolidone as its metabolite AOZ.

Furazolidone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Receipt & Homogenization Hydrolysis Acid Hydrolysis (Release of bound AOZ) Sample->Hydrolysis Derivatization Derivatization (with 2-Nitrobenzaldehyde) Hydrolysis->Derivatization Extraction Extraction (LLE or SPE) Derivatization->Extraction LCMS LC-MS/MS (Confirmatory) Extraction->LCMS Confirmatory Analysis HPLC HPLC-UV/DAD Extraction->HPLC ELISA ELISA (Screening) Extraction->ELISA Screening Quantification Quantification & Confirmation LCMS->Quantification HPLC->Quantification ELISA->Quantification Screening Result Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for the analysis of Furazolidone metabolite (AOZ).

Method_Selection_Logic Start Start: Need to Analyze for Furazolidone (AOZ) Pharmaceutical Analyzing Pharmaceutical Formulation? Start->Pharmaceutical Screening Screening of Large Number of Samples? Confirmatory Need for Confirmatory Analysis (High Specificity)? Screening->Confirmatory No ELISA Use ELISA Method Screening->ELISA Yes LCMS Use LC-MS/MS Method Confirmatory->LCMS Yes End End Confirmatory->End No ELISA->Confirmatory Positive Result LCMS->End HPLC Use HPLC Method (for formulations) HPLC->End Pharmaceutical->Screening No (Food Matrix) Pharmaceutical->HPLC Yes

References

Performance Characteristics of Furazolidone-d4 Labeled Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Furazolidone-d4 as a labeled internal standard. Due to the rapid in vivo metabolism of Furazolidone, the standard analytical approach for monitoring its use in food-producing animals focuses on the detection of its principal tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). Consequently, the most widely used labeled internal standard is 3-Amino-2-oxazolidinone-d4 (AOZ-d4).

While the direct analysis of the parent drug, Furazolidone, is less common for residue monitoring, it is relevant in pharmaceutical analysis and in vitro studies. This guide will address the performance of deuterated standards in both contexts, comparing this compound and its metabolite analog AOZ-d4 with non-isotopically labeled internal standards.

Executive Summary

Stable isotope-labeled internal standards, such as this compound and AOZ-d4, are the gold standard for quantitative analysis using mass spectrometry. Their near-identical chemical and physical properties to the analyte ensure superior accuracy and precision by effectively compensating for variations during sample preparation and analysis. While non-isotopically labeled standards like Nitrofurantoin can be used for chromatographic methods with UV detection, they are less effective at correcting for matrix effects and variations inherent in mass spectrometric analysis.

Performance Comparison: Labeled vs. Non-Labeled Internal Standards

The following table summarizes the expected performance characteristics when using a stable isotope-labeled internal standard like this compound or AOZ-d4 compared to a structurally similar but non-isotopically labeled internal standard.

Performance ParameterThis compound / AOZ-d4 (LC-MS/MS)Alternative (e.g., Nitrofurantoin - HPLC-UV)
Specificity HighModerate to High
**Linearity (R²) **Typically >0.99Typically >0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) Low (ng/kg to µg/kg)Higher (µg/mL)
Limit of Quantification (LOQ) Low (ng/kg to µg/kg)Higher (µg/mL)
Matrix Effect Compensation ExcellentPoor

Experimental Data Summary

The following tables present a summary of performance data from studies utilizing AOZ-d4 for the quantification of the Furazolidone metabolite, AOZ. This data is indicative of the performance achievable with stable isotope dilution assays.

Table 1: LC-MS/MS Method Performance for AOZ using AOZ-d4 Internal Standard

ParameterResult
Linearity Range0.5 - 5.0 µg/kg
Correlation Coefficient (R²)> 0.99
Accuracy (Recovery)90 - 110%
Repeatability (RSDr)< 15%
Within-Lab Reproducibility (RSDR)< 20%
Decision Limit (CCα)0.08 - 0.36 µg/kg
Detection Capability (CCβ)0.12 - 0.61 µg/kg

Data is a composite from typical validation studies for nitrofuran metabolite analysis.

Experimental Protocols

Analysis of Furazolidone Metabolite (AOZ) in Tissue using LC-MS/MS with AOZ-d4

This is the standard regulatory method for monitoring Furazolidone use.

a) Sample Preparation and Hydrolysis:

  • Homogenize 1 g of tissue sample.

  • Add an internal standard solution (AOZ-d4).

  • Add 0.1 M HCl to release the protein-bound metabolites.

  • Incubate overnight at 37°C.

b) Derivatization:

  • Add 2-nitrobenzaldehyde (NBA) solution to the hydrolyzed sample.

  • Incubate to form the NPAOZ derivative.

  • Adjust pH to 7.4.

c) Extraction:

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

d) LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and methanol/acetonitrile.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for both AOZ and AOZ-d4.

Analysis of Furazolidone in Pharmaceutical Formulations using HPLC-UV with an Internal Standard

This method is suitable for quality control of pharmaceutical products.

a) Standard and Sample Preparation:

  • Prepare a stock solution of Furazolidone reference standard.

  • Prepare a stock solution of the internal standard (e.g., Nitrofurantoin).[1][2]

  • Accurately weigh and dissolve the pharmaceutical dosage form to create the sample solution.

  • Spike both standard and sample solutions with a known concentration of the internal standard.

b) HPLC-UV Analysis:

  • Column: C8 or C18 reversed-phase column.[1][2]

  • Mobile Phase: A mixture of water, acetonitrile, and an acidifier like formic acid.[1][2]

  • Flow Rate: Typically 1.0 mL/min.[1][2]

  • Detection: UV detector set at the wavelength of maximum absorbance for Furazolidone (e.g., 367 nm).[1][2]

  • Quantification: Calculate the concentration of Furazolidone based on the ratio of the peak area of Furazolidone to the peak area of the internal standard.

Visualizations

G cluster_0 In Vivo Metabolism Furazolidone Furazolidone (Parent Drug) Metabolism Rapid Metabolism (in vivo) Furazolidone->Metabolism AOZ 3-Amino-2-oxazolidinone (AOZ) (Tissue-Bound Metabolite) Metabolism->AOZ

Caption: Metabolic pathway of Furazolidone to its stable metabolite AOZ.

G cluster_1 Sample Preparation cluster_2 Analysis Sample Tissue Sample Spike Spike with AOZ-d4 (Internal Standard) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization (NBA) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for the analysis of AOZ using AOZ-d4.

G cluster_3 Sample Preparation cluster_4 Analysis Pharm_Sample Pharmaceutical Sample Spike_IS Spike with Internal Standard (e.g., Nitrofurantoin) Pharm_Sample->Spike_IS Dilution Dilution Spike_IS->Dilution HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Quantification_HPLC Quantification HPLC_UV->Quantification_HPLC

Caption: Workflow for Furazolidone analysis in pharmaceuticals.

References

A Comparative Guide to Analytical Method Validation: Navigating European and US Regulatory Landscapes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a detailed comparison of the key international guidelines governing method validation: the European Commission Decision 2002/657/EC, its successor Commission Implementing Regulation (EU) 2021/808, and the United States Food and Drug Administration (FDA) guidelines, which are harmonized with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document outlines the core performance characteristics required for method validation under each framework, presents detailed experimental protocols, and provides quantitative acceptance criteria in clearly structured tables. To further elucidate the relationships and workflows, diagrams generated using the Graphviz DOT language are included.

Evolution of European Union Guidelines

It is crucial to note that Commission Decision 2002/657/EC has been repealed and replaced by Commission Implementing Regulation (EU) 2021/808. While methods validated under the former may remain in use for a transitional period, all new validations must adhere to the updated regulation. This guide will therefore focus on the current EU regulation (2021/808) while drawing comparisons to its predecessor and the FDA/ICH guidelines.

Core Validation Parameters: A Comparative Overview

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose.[1][2] While the terminology and specific requirements may differ slightly, the core principles of ensuring a method is accurate, precise, and specific are universal across the major regulatory bodies. The following tables provide a side-by-side comparison of the key validation parameters and their corresponding requirements.

Table 1: Comparison of Key Validation Parameters Across Major Guidelines

Validation ParameterCommission Implementing Regulation (EU) 2021/808Commission Decision 2002/657/EC (Repealed)FDA / ICH Q2(R1)
Specificity/Selectivity The ability to distinguish between the analyte and other substances. Must be investigated for interferences from matrix, metabolites, etc.[3][4]Similar to 2021/808, focused on ensuring the method can unequivocally identify the analyte.The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix).[5][6]
Trueness (Accuracy) Expressed as recovery. Determined at a minimum of three concentration levels.[3]Expressed as recovery.[7]The closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[5][6][8]
Precision Assessed at three levels: repeatability, intermediate precision (within-laboratory reproducibility), and reproducibility (inter-laboratory).[3]Similar to 2021/808.Expressed at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility.[6]
Linearity & Range The ability to elicit results directly proportional to the analyte concentration over a defined range.[5]Similar to 2021/808.The ability to obtain test results which are directly proportional to the concentration of analyte in the sample within a given range.[5][6]
Limit of Detection (LOD) The smallest amount of analyte that can be detected but not necessarily quantified.Similar to 2021/808.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]Similar to 2021/808.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Decision Limit (CCα) The limit at and above which it can be concluded with a statistical certainty (1-α) that a sample is non-compliant.[10][11]A key parameter for interpreting results, especially for prohibited substances.[12]Not explicitly defined in the same manner.
Detection Capability (CCβ) The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specified error probability (β).[10][11]The concentration at which the method is able to detect residues with a statistical certainty of 1-β.[12]Not explicitly defined in the same manner.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[8]Similar to 2021/808.A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Experimental Protocols and Acceptance Criteria

The following sections provide a more detailed look at the experimental design and acceptance criteria for each validation parameter.

Specificity / Selectivity

Experimental Protocol:

  • All Guidelines: Analyze a sufficient number of representative blank samples (matrix without the analyte) to test for interferences at the retention time of the analyte.[5] For chromatographic methods, this involves comparing the chromatograms of the blank, a spiked sample, and a standard solution.

  • ICH Q2(R1) and FDA: For impurity tests, spike the sample with appropriate levels of impurities and demonstrate their separation from each other and the main analyte.[5][13] Stress testing (e.g., exposure to light, heat, humidity, acid/base hydrolysis, and oxidation) can be used to generate potential degradation products to further challenge the method's specificity.[5][13]

  • Commission Implementing Regulation (EU) 2021/808: The power of discrimination between the analyte and closely related substances (isomers, metabolites, etc.) must be determined.[3]

Acceptance Criteria:

  • All Guidelines: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. For chromatographic methods, resolution between the analyte and the closest eluting peak should be adequate (typically >1.5).

Trueness (Accuracy)

Experimental Protocol:

  • Commission Implementing Regulation (EU) 2021/808: Analyze a minimum of 6 replicates at each of at least three concentration levels (e.g., 0.5, 1, and 1.5 times the Maximum Residue Limit or other action limit).

  • FDA / ICH Q2(R1): Perform a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).[8] This can be done by analyzing a certified reference material or by spiking a known quantity of the analyte into the sample matrix.[5]

Table 2: Acceptance Criteria for Trueness (Recovery)

GuidelineConcentration LevelAcceptance Criteria (% Recovery)
Commission Implementing Regulation (EU) 2021/808 Varies with concentration- ≤ 1 µg/kg: 50-120% - > 1 µg/kg to 10 µg/kg: 70-110% - ≥ 10 µg/kg: 80-110%
FDA / ICH Q2(R1) Typically 80-120% of targetFor assays of drug substance or finished product, a common range is 98.0% to 102.0%.[14] For determination of impurities, the range can be wider.
Precision

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • All Guidelines: Analyze a minimum of 6 replicates of a homogeneous sample at 100% of the test concentration under the same operating conditions over a short interval of time.[15]

  • Intermediate Precision (Within-laboratory reproducibility):

    • All Guidelines: Analyze the same homogeneous sample on different days, with different analysts, and/or with different equipment within the same laboratory.[15]

  • Reproducibility (Inter-laboratory precision):

    • All Guidelines: This is typically assessed in a collaborative trial where different laboratories analyze the same homogeneous sample.

Table 3: Acceptance Criteria for Precision (Relative Standard Deviation - RSD)

GuidelinePrecision LevelAcceptance Criteria (% RSD)
Commission Implementing Regulation (EU) 2021/808 RepeatabilityGenerally should be ≤ 20%
Intermediate PrecisionGenerally should be ≤ 25%
FDA / ICH Q2(R1) RepeatabilityFor assays, typically ≤ 2%.[16] For impurity testing, may be higher.
Intermediate PrecisionTypically slightly higher than repeatability.
Linearity and Range

Experimental Protocol:

  • All Guidelines: Analyze a minimum of five different concentrations of the analyte.[5] The concentrations should span the expected range of the method.

Acceptance Criteria:

  • All Guidelines: The correlation coefficient (r) should be ≥ 0.99 (or r² ≥ 0.98). A visual inspection of the plot of signal versus concentration is also important to assess linearity. The y-intercept should be minimal.

Decision Limit (CCα) and Detection Capability (CCβ) (European Union Guidelines)

These parameters are particularly important for the control of residues and contaminants in food and animal feed.

Experimental Protocol:

  • Calibration Curve Procedure: Analyze blank samples and samples fortified at and around the level of interest on at least three different days.

  • Signal-to-Noise Ratio: Analyze 20 blank samples and 20 samples spiked at the Maximum Residue Limit (MRL).[10]

Calculation:

  • CCα: For substances with no permitted limit, it is the concentration at which the signal is significantly different from the blank with a statistical certainty of 1-α (typically α=0.01).

  • CCβ: The concentration at which a non-compliant sample will be detected with a probability of 1-β (typically β=0.05).[11]

Visualizing Method Validation Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key logical flows in the method validation process.

MethodValidationWorkflow cluster_validation Validation Parameters Start Define Analytical Method Requirements Develop Method Development and Optimization Start->Develop Validate Method Validation Develop->Validate Routine Routine Use Validate->Routine Specificity Specificity Accuracy Accuracy (Trueness) Precision Precision Linearity Linearity & Range LOD_LOQ LOD & LOQ Robustness Robustness PrecisionDetermination cluster_repeatability Same Conditions cluster_intermediate Different Conditions (Within Lab) cluster_reproducibility Different Laboratories Precision Precision Assessment Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Within-lab reproducibility) Precision->Intermediate Reproducibility Reproducibility (Inter-lab) Precision->Reproducibility Analyst1 Same Analyst Instrument1 Same Instrument Day1 Short Time Interval Analyst2 Different Analysts Instrument2 Different Instruments Day2 Different Days Lab1 Laboratory A Lab2 Laboratory B EU_Decision_Process Result Analytical Result Compare_CCa Result > CCα? Result->Compare_CCa NonCompliant Non-Compliant Compare_CCa->NonCompliant Yes Compliant Compliant Compare_CCa->Compliant No

References

Safety Operating Guide

Proper Disposal of Furazolidone-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Furazolidone-d4, a labeled internal standard of the nitrofuran antibiotic Furazolidone, requires careful handling and disposal due to its potential health and environmental risks. As a substance considered hazardous, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.

Hazard Profile and Safety Precautions

Furazolidone is classified as a hazardous substance, with evidence suggesting it may cause genetic defects and impair fertility.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[2][3][4] Operations should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[2][4]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[4] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Consult Regulations: Always begin by consulting local, state, and federal regulations concerning hazardous waste disposal, as requirements can vary.[1]

  • Segregate Waste: Do not mix this compound with other chemical waste unless compatibility is confirmed. It should be stored in a clearly labeled, sealed container suitable for hazardous materials.

  • Engage a Licensed Disposal Company: Arrange for the collection of the waste by a certified hazardous waste disposal company. These companies are equipped to handle and treat chemical waste through methods such as controlled incineration with flue gas scrubbing.[2]

  • Avoid Improper Disposal: Under no circumstances should this compound be discharged into sewers, drains, or the general trash.[2] Contamination of water sources and the environment must be prevented.[2][4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Limit access to the spill area to essential personnel.

  • Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the necessary protective gear.

  • Contain the Spill: For powdered this compound, carefully dampen the material with water to prevent it from becoming airborne.[1]

  • Collect the Material: Gently sweep or wipe up the dampened material and place it into a designated, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including wipes and contaminated PPE, should be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValue/InformationSource
CAS Number 67-45-8 (for Furazolidone)[3]
Hazard Classification Hazardous Substance, Suspected Carcinogen, Potential Reproductive Toxin[1][2]
Incompatible Materials Strong oxidizing agents, Strong bases[1][3]
Recommended Disposal Licensed chemical destruction plant, Controlled incineration[2][4]
Environmental Fate Expected to have low mobility in soil; low potential for bioconcentration in aquatic organisms.[2]

Experimental Protocols

Currently, there are no standardized experimental protocols for the on-site neutralization or degradation of this compound for disposal purposes. The accepted and recommended procedure is removal by a licensed waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Furazolidone_Disposal_Workflow start This compound Waste Generated consult_regs Consult Local, State, and Federal Regulations start->consult_regs is_spill Is it a Spill? consult_regs->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Don PPE 3. Dampen & Contain 4. Collect & Containerize 5. Decontaminate Area is_spill->spill_procedure Yes package_waste Package in a Labeled, Sealed, Compatible Container is_spill->package_waste No spill_procedure->package_waste store_waste Store Securely as Hazardous Waste package_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal disposal_pickup Arrange for Waste Pickup and Manifesting contact_disposal->disposal_pickup end Disposal Complete disposal_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Furazolidone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Furazolidone-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper waste management.

Hazard Identification and Personal Protective Equipment

This compound, a deuterated form of Furazolidone, should be handled with care, assuming similar toxicological properties to its parent compound. Furazolidone is suspected of causing genetic defects and of damaging fertility or the unborn child[1]. Therefore, stringent adherence to safety protocols is mandatory.

Summary of Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Protective ClothingFire/flame resistant and impervious clothing. A lab coat is the minimum requirement.
Respiratory Protection RespiratorA NIOSH-approved respirator with a particle filter is recommended, especially when handling the powder form and engineering controls are not sufficient[2][3].

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to use in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3].

  • Keep the container tightly closed and store it in a locked area[2][3].

2. Preparation and Weighing:

  • Handle this compound in a designated area, such as a chemical fume hood or a glove box, to avoid the formation and inhalation of dust and aerosols.

  • Ensure adequate ventilation.

  • Use non-sparking tools and explosion-proof equipment to prevent ignition sources.

  • When weighing, use a balance inside a ventilated enclosure.

3. Experimental Use:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin and eyes[4].

  • Avoid inhalation of the substance[4].

  • After handling, wash hands thoroughly with soap and water[4].

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.

  • Wear a self-contained breathing apparatus and chemical protective clothing during cleanup[2].

  • Do not let the product enter drains[2][4].

  • For small spills, soak up the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal[4].

  • For large spills, prevent further leakage if it is safe to do so and dike the area to contain the spill.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste contaminated with this compound, including unused material, contaminated PPE, and absorbent materials from spills, in a designated, labeled, and sealed hazardous waste container.

2. Disposal of Unused Product:

  • If possible, unused or expired this compound should be returned to the supplier or disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash[2][4].

3. Disposal of Contaminated Materials:

  • Contaminated lab supplies (e.g., pipette tips, vials) and PPE should be placed in a sealed bag or container and disposed of as hazardous chemical waste.

4. General Guidance on Pharmaceutical Waste:

  • For disposal of pharmaceutical waste in general, it is recommended to use a drug take-back program if available[5][6].

  • If a take-back program is not an option, the material should be disposed of in accordance with local, state, and federal regulations for hazardous waste.

  • Mixing the waste with an undesirable substance like cat litter or used coffee grounds, placing it in a sealed container, and then in the trash is a method for household disposal of some pharmaceuticals, but is not recommended for a laboratory setting where the material should be handled as hazardous waste[7][8].

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal receive Receive & Inspect storage Store in Cool, Dry, Ventilated, Locked Area receive->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) storage->ppe handling Handle in Fume Hood / Glove Box ppe->handling weighing Weigh in Ventilated Enclosure handling->weighing evacuate Evacuate Area handling->evacuate Spill Occurs experiment Conduct Experiment weighing->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_waste Collect Contaminated Waste (Unused product, PPE, etc.) experiment->collect_waste wash Wash Hands Thoroughly decontaminate->wash spill_ppe Wear SCBA & Chemical Suit evacuate->spill_ppe contain Contain Spill with Inert Absorbent spill_ppe->contain collect_spill Collect Waste in Sealed Container contain->collect_spill label_waste Label as Hazardous Waste collect_spill->label_waste collect_waste->label_waste dispose Dispose via Licensed Hazardous Waste Contractor label_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.